PF-4989216
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-cyano-2-fluorophenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-14-7-11(8-20)1-2-12(14)15-13(9-21)18(25-3-5-26-6-4-25)27-16(15)17-22-10-23-24-17/h1-2,7,10H,3-6H2,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUENOTXSRZEFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(S2)C3=NC=NN3)C4=C(C=C(C=C4)C#N)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Edged Sword of PI3K Inhibition: A Technical Guide to PF-4989216 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function of PF-4989216 in cancer cells. This compound is a potent and selective, orally bioavailable small molecule inhibitor of phosphoinositide 3-kinase (PI3K).[1][2] This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of its cellular effects.
A Critical Note on a Key Publication: A significant portion of the publicly available in-depth research on this compound's effect on Small Cell Lung Cancer (SCLC) was detailed in a 2014 paper in Clinical Cancer Research. However, this article was later retracted in 2017 at the request of the study sponsor, Pfizer, due to discoveries of data irregularities, including duplicated and mislabeled western blot images.[3][4] Therefore, the findings from this specific study should be interpreted with caution. This guide will present the information from the original publication but will clearly denote its retracted status.
Mechanism of Action
This compound functions by inhibiting the activity of PI3K, a family of lipid kinases critical for regulating cell growth, proliferation, survival, and metabolism.[5] The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, making it a prime therapeutic target.[6] this compound primarily targets the p110α and p110δ isoforms of PI3K, with high selectivity over other kinases, including mTOR.[7][8] By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), this compound prevents the downstream activation of AKT and its subsequent signaling cascade.[5] This inhibition ultimately leads to decreased cell proliferation, cell cycle arrest, and the induction of apoptosis in cancer cells dependent on this pathway.[7][9]
Quantitative Data Summary
The following tables summarize the key in vitro efficacy and cellular activity data for this compound.
| Target Isoform | IC50 (nM) | Reference |
| p110α | 2 | [2][7] |
| p110β | 142 | [2][7] |
| p110γ | 65 | [2][7] |
| p110δ | 1 | [2][7] |
| VPS34 | 110 | [2][7] |
| mTOR | 1440 (Ki) | [8] |
Table 1: In vitro inhibitory activity of this compound against PI3K isoforms and mTOR.
| Cell Line | Genetic Background | IC50 (µM) | Reference |
| S1 (human colon carcinoma) | - | 1.11 ± 0.09 | [8] |
| S1-M1-80 (ABCG2-overexpressing) | - | 6.79 ± 1.00 | [8] |
| MCF-7 (human breast carcinoma) | - | 2.30 ± 0.68 | [8] |
| MCF7-FLV1000 (ABCG2-overexpressing) | - | 23.26 ± 2.94 | [8] |
| MCF7-AdVp3000 (ABCG2-overexpressing) | - | 62.57 ± 5.46 | [8] |
| pcDNA-HEK293 | - | 0.44 ± 0.05 | [8] |
| MDR19-HEK293 (ABCB1-transfected) | - | 0.38 ± 0.06 | [8] |
| R482-HEK293 (ABCG2-transfected) | - | 5.05 ± 0.89 | [8] |
Table 2: Cellular activity of this compound in various cancer cell lines.
Signaling Pathway and Cellular Effects
In cancer cells with activating mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K), this compound has been shown to inhibit downstream signaling, leading to BIM-mediated apoptosis.[7] This effect was reported to be particularly significant in SCLC cell lines harboring PIK3CA mutations.[5][9] However, in SCLC cells with PTEN loss (another mechanism of PI3K pathway activation), this compound inhibited PI3K signaling but did not induce apoptosis, suggesting different underlying mechanisms of tumorigenesis and therapeutic response.[5][9]
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound in cancer cells.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well microtiter plate at a density of 5,000 cells per well in their recommended growth medium.[7]
-
Compound Treatment: After overnight incubation to allow for cell attachment, cells are treated with this compound. A 3-fold serial dilution is typically performed, starting from a concentration of 10 µM.[7]
-
Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO2 incubator.[7]
-
Lysis and Luminescence Reading: After incubation, CellTiter-Glo® Reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Acquisition: Luminescence is measured using a plate reader.[7]
Caption: Experimental workflow for the CellTiter-Glo® cell viability assay.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and suspension cells are collected. For adherent cells, the supernatant (containing floating apoptotic cells) is collected, and the attached cells are harvested using trypsin.
-
Washing: Cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[10][11] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[10][11]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Cells are treated with this compound for a defined period.
-
Cell Fixation: Harvested cells are washed with PBS and fixed in cold 70% ethanol.[8]
-
Staining: The fixed cells are washed and then treated with RNase A to degrade RNA. Subsequently, the cells are stained with Propidium Iodide (PI), which intercalates with DNA.[9]
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.
Methodology:
-
Cell Lysis: Following treatment with this compound, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-AKT, total AKT, p-S6, total S6).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Antitumor Activity
In preclinical xenograft models using SCLC cell lines with PIK3CA mutations (NCI-H69 and NCI-H1048), oral administration of this compound at a dose of 350 mg/kg was reported to inhibit PI3K phosphorylation signaling and demonstrate antitumor activity.[7]
Conclusion
This compound is a potent and selective inhibitor of the PI3K signaling pathway with demonstrated preclinical activity in various cancer cell lines. Its primary mechanism of action involves the inhibition of PI3K, leading to the suppression of the pro-survival AKT signaling cascade, which in turn can induce cell cycle arrest and apoptosis. While initial studies in SCLC models with PIK3CA mutations showed promise, the retraction of a key publication necessitates a cautious interpretation of these findings and highlights the importance of rigorous data integrity in preclinical research. Further independent validation is required to fully elucidate the therapeutic potential of this compound in this and other cancer types. This guide provides a foundational understanding of this compound for researchers and drug development professionals, emphasizing the importance of robust experimental design and data validation in the evaluation of novel cancer therapeutics.
References
- 1. CST | Cell Signaling Technology [cellsignal.com]
- 2. caymanchem.com [caymanchem.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. Retraction: Targeting Small Cell Lung Cancer Harboring PIK3CA Mutation with a Selective Oral PI3K Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting small cell lung cancer harboring PIK3CA mutation with a selective oral PI3K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
PF-4989216: A Selective PI3K Alpha Inhibitor for Precision Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-4989216 is a potent and orally bioavailable small molecule inhibitor that demonstrates high selectivity for the p110α isoform of phosphoinositide 3-kinase (PI3K). Constitutive activation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit. This guide provides a comprehensive overview of the preclinical data on this compound, including its biochemical and cellular activity, selectivity profile, and the methodologies used to characterize its effects. The information presented herein is intended to support researchers and drug development professionals in evaluating the therapeutic potential of this compound.
Introduction to PI3K Alpha as a Therapeutic Target
The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a central role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling cascades in human cancer.[2] This activation can be triggered by various upstream signals, such as growth factors and cytokines, which engage receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[3][4]
Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[5] PIP3 recruits pleckstrin-homology (PH) domain-containing proteins, including the serine/threonine kinase AKT, to the plasma membrane, leading to their activation.[3] Activated AKT then phosphorylates a wide array of downstream substrates, ultimately promoting cell survival and proliferation while inhibiting apoptosis.[3][6] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[2]
Somatic mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in human cancers, particularly in breast, colorectal, and endometrial tumors.[1] These mutations often lead to constitutive activation of the PI3Kα isoform, driving oncogenesis and making it a compelling target for cancer therapy. Selective inhibition of PI3Kα is hypothesized to offer a therapeutic window by targeting tumor cells with PIK3CA mutations while sparing normal cells that rely on other PI3K isoforms.
Biochemical Profile of this compound
This compound is a novel, potent, and selective inhibitor of PI3K with potential anticancer activity.[5] Its inhibitory activity has been characterized against various PI3K isoforms and other related kinases.
Potency and Selectivity
The inhibitory potency of this compound has been determined through in vitro kinase assays. The compound exhibits high potency against the p110α isoform and selectivity against other Class I PI3K isoforms and the related mTOR kinase.
| Target | IC50 (nM) | Ki (nM) |
| p110α | 2 [5][7][8][9] | 0.6 [5][10] |
| p110β | 142[5][7][8][9] | - |
| p110γ | 65[5][7][8][9] | - |
| p110δ | 1[5][7][8][9] | - |
| VPS34 | 110[5][7][8][9] | - |
| mTOR | - | 1440[5][10] |
Table 1: Biochemical potency and selectivity of this compound against PI3K isoforms and mTOR. Data compiled from multiple sources.[5][7][8][9][10]
Furthermore, this compound has demonstrated excellent selectivity against a broader panel of 40 additional kinases.[5][10] It also shows no significant inhibition of cytochrome P450 enzymes (CYP1A2, 2C9, 2D6, and 3A4), with less than 30% inhibition observed at a concentration of 3 μM, suggesting a low potential for drug-drug interactions mediated by these enzymes.[5][10]
Cellular Activity of this compound
The biological effects of this compound have been evaluated in various cancer cell lines, particularly those harboring PIK3CA mutations.
Inhibition of PI3K Signaling and Cellular Proliferation
This compound effectively inhibits the downstream signaling of the PI3K pathway, leading to reduced cell viability and proliferation in cancer cells with PIK3CA mutations.[5][7] The cellular potency of this compound has been demonstrated by its ability to inhibit the phosphorylation of AKT at serine 473 (S473), a key downstream marker of PI3K pathway activation, with an IC50 of 79 nM.[5][10]
The anti-proliferative activity of this compound has been assessed in a panel of cancer cell lines, with IC50 values varying depending on the genetic background of the cells.
| Cell Line | Cancer Type | Key Genetic Feature(s) | IC50 (µM) |
| NCI-H1975 | Non-Small Cell Lung | PIK3CA mutation | 0.94[10] |
| S1 | Human Colon Carcinoma | - | 1.11 ± 0.09[10] |
| S1-M1-80 | Human Colon Carcinoma | ABCG2-overexpressing | 6.79 ± 1.00[10] |
| MCF-7 | Human Breast Carcinoma | - | 2.30 ± 0.68[10] |
| MCF7-FLV1000 | Human Breast Carcinoma | ABCG2-overexpressing | 23.26 ± 2.94[10] |
| MCF7-AdVp3000 | Human Breast Carcinoma | ABCG2-overexpressing | 62.57 ± 5.46[10] |
| pcDNA-HEK293 | - | Parental | 0.44 ± 0.05[10] |
| MDR19-HEK293 | - | ABCB1-transfected | 0.38 ± 0.06[10] |
| R482-HEK293 | - | ABCG2-transfected | 5.05 ± 0.89[10] |
Table 2: Anti-proliferative activity of this compound in various cancer cell lines. Data compiled from multiple sources.[10]
Induction of Apoptosis
In small-cell lung cancer (SCLC) cells harboring PIK3CA mutations, this compound has been shown to induce BIM-mediated apoptosis.[7][11] This pro-apoptotic effect is a direct consequence of the inhibition of the PI3K survival signaling pathway.[7] However, in SCLC cells with PTEN loss, while this compound inhibited PI3K signaling, it did not induce apoptosis, suggesting different underlying mechanisms of tumorigenesis and survival in these two genetic contexts.[11]
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in preclinical xenograft models. In SCID mice bearing NCI-H69 or NCI-H1048 SCLC xenograft tumors, oral administration of this compound at a dose of 350 mg/kg resulted in the inhibition of PI3K phosphorylation signaling and significant anti-tumor activity.[7][8] Similarly, in an NCI-H1975 xenograft model, this compound demonstrated dose-responsive tumor growth inhibitory activity at oral doses ranging from 25 to 200 mg/kg administered once daily.[5][10]
Signaling Pathways and Experimental Workflows
PI3K/AKT Signaling Pathway
The following diagram illustrates the PI3K/AKT signaling pathway and the point of intervention for this compound.
Figure 1: Simplified PI3K/AKT signaling pathway showing the inhibitory action of this compound on PI3K.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines a typical workflow for an in vitro biochemical kinase assay to determine the potency of an inhibitor.
Figure 2: General workflow for an in vitro biochemical kinase assay to determine inhibitor potency.
Experimental Workflow: Cell Viability Assay
The following diagram illustrates the workflow for a common cell viability assay, such as the CellTiter-Glo® assay.
Figure 3: Workflow for a luminescent-based cell viability assay.
Detailed Experimental Methodologies
Biochemical Kinase Assays (Adapta™ TR-FRET)
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on its target enzyme. The Adapta™ Universal Kinase Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures ADP formation.
-
Principle: The assay is based on the competition between an Alexa Fluor® 647-labeled ADP tracer and the ADP produced by the kinase reaction for binding to a europium-labeled anti-ADP antibody. High kinase activity leads to high ADP production, which displaces the tracer, resulting in a low TR-FRET signal. Conversely, inhibition of the kinase results in less ADP production and a high TR-FRET signal.[2]
-
Protocol:
-
A standard kinase reaction is performed in a 10 µL volume containing the PI3K enzyme, the lipid substrate (e.g., PIP2), ATP, and the test inhibitor (this compound) at various concentrations.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
A detection solution containing the Eu-labeled anti-ADP antibody, the AF647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.
-
After a 30-minute incubation, the TR-FRET signal is read on a compatible plate reader.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (CellTiter-Glo®)
Cell viability assays are used to assess the cytotoxic or cytostatic effects of a compound on cultured cells. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells.
-
Principle: The assay reagent contains a thermostable luciferase and its substrate, luciferin (B1168401). The reagent lyses the cells, releasing ATP, which is then used by the luciferase to catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP.[4]
-
Protocol:
-
Cancer cells are seeded in 96-well or 384-well opaque-walled plates at a density of approximately 5,000 cells per well and cultured overnight.
-
The following day, cells are treated with a serial dilution of this compound (e.g., starting from 10 µM with a 3-fold dilution).
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
The plates are equilibrated to room temperature for about 30 minutes.
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is read on a luminometer.
-
IC50 values are determined from the dose-response curves.[7]
-
Western Blotting for Phospho-protein Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.
-
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phospho-AKT).
-
Protocol:
-
Cells are treated with this compound for a specified time.
-
Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are loaded and separated on an SDS-PAGE gel.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody (e.g., anti-phospho-AKT Ser473) overnight at 4°C.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
The membrane can be stripped and re-probed with an antibody for total AKT or a loading control (e.g., β-actin) to ensure equal protein loading.
-
In Vivo Xenograft Tumor Model
Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
-
Protocol:
-
Immunocompromised mice (e.g., nu/nu athymic or SCID mice) are used.
-
A suspension of human cancer cells (e.g., NCI-H1975 or NCI-H1048), often mixed with Matrigel, is injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into control and treatment groups.
-
This compound is formulated in a suitable vehicle and administered orally (p.o.) at the desired dose and schedule (e.g., once daily). The control group receives the vehicle alone.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²) / 2. Body weight is also monitored as an indicator of toxicity.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated.
-
Conclusion
This compound is a potent and selective PI3Kα inhibitor with demonstrated preclinical activity in cancer models harboring PIK3CA mutations. Its high selectivity for the p110α isoform, coupled with favorable oral bioavailability and in vivo efficacy, positions it as a promising candidate for further development in precision oncology. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting the PI3K pathway. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.
References
- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. promega.com [promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ulab360.com [ulab360.com]
An In-depth Technical Guide to the Effects of PF-4989216 on PIK3CA Mutant Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: It is critical to note that a key preclinical study detailing the effects of PF-4989216 in small cell lung cancer, "Targeting small cell lung cancer harboring PIK3CA mutation with a selective oral PI3K inhibitor this compound" (Walls M, et al., Clin Cancer Res. 2014), was retracted in 2017 due to the discovery of data manipulation, specifically concerning western blot images.[1][2] Consequently, the specific quantitative data and images from this publication are considered unreliable. This guide synthesizes information from publicly available sources, including commercial suppliers and related literature, while explicitly acknowledging the compromised status of the primary data source.
Introduction and Mechanism of Action
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of phosphoinositide 3-kinase (PI3K).[3] It exhibits strong inhibitory activity against several class I PI3K isoforms, particularly p110α and p110δ, which are catalytic subunits of the enzyme.[4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5]
Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, are among the most common oncogenic events in human cancers.[6][7] These mutations lead to constitutive, ligand-independent activation of the PI3K pathway, promoting tumorigenesis and cell survival.[8] this compound is designed to inhibit this hyperactivated signaling.
Reports suggest that in cancer cells harboring PIK3CA mutations, this compound effectively inhibits downstream signaling, leading to a block in cell-cycle progression and the induction of BIM-mediated apoptosis.[4][8] Interestingly, in cell lines with functional loss of the tumor suppressor PTEN, another mechanism for PI3K pathway activation, this compound was reported to inhibit PI3K signaling but failed to induce apoptosis or reduce cell viability, suggesting a differential mechanism of dependency.[8]
Quantitative Data
In Vitro Kinase Inhibitory Activity
This compound demonstrates high potency and selectivity for Class I PI3K isoforms, with significantly less activity against the related mTOR kinase.
| Target | IC50 (nM) | Ki (nM) | Reference(s) |
| p110α (PIK3CA) | 2 | 0.6 | [3][4][9] |
| p110β (PIK3CB) | 142 | - | [3][4] |
| p110γ (PIK3CG) | 65 | - | [3][4] |
| p110δ (PIK3CD) | 1 | - | [3][4] |
| VPS34 | 110 | - | [3][4] |
| mTOR | - | 1440 | [3][9] |
Table 1: Inhibitory activity of this compound against PI3K isoforms and mTOR.
Effects on PIK3CA Mutant Cell Line Viability
This compound has been reported to significantly inhibit the viability of small-cell lung cancer (SCLC) cell lines that harbor PIK3CA mutations. The primary publication containing specific IC50 values for these cell lines has been retracted.[2] The information below is based on summaries from chemical suppliers that cite the retracted work.
| Cell Line | Cancer Type | PIK3CA Status | Reported Effect of this compound | Reference(s) |
| NCI-H69 | SCLC | Mutant | Significant inhibition of cell viability; Induction of apoptosis. | [4][8] |
| NCI-H1048 | SCLC | Mutant | Significant inhibition of cell viability; Induction of apoptosis. | [4][8] |
| Lu99A | SCLC | Mutant | Significant inhibition of cell viability. | [4] |
Table 2: Reported effects of this compound on selected PIK3CA mutant SCLC cell lines. Note: This information is derived from sources citing a retracted primary study and should be interpreted with caution.
Experimental Protocols
Cell Viability Assay (Luminescence-Based)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring ATP content as an indicator of metabolically active, viable cells.
Methodology:
-
Cell Seeding: Culture SCLC cells (e.g., NCI-H1048) in the recommended growth media. Seed 5,000 cells per well in 90 µL of media into a 96-well opaque-walled microtiter plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial 3-fold dilution series in growth media to create working solutions.
-
Cell Treatment: Add 10 µL of the compound working solutions to the respective wells, starting from a final concentration of 10 µM. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
ATP Measurement: Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader (e.g., Envision).
-
Data Analysis: Normalize the data to the vehicle control wells and plot the percentage of viability against the log of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Western Blot Analysis of PI3K Pathway Inhibition
This protocol assesses the pharmacodynamic effect of this compound by measuring the phosphorylation status of key downstream pathway components, such as AKT.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 2 x 10⁶ cells) in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
Cell Lysis: Place plates on ice, aspirate media, and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-AKT Ser473, rabbit anti-total AKT, mouse anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein, normalized to the loading control (β-actin).
Apoptosis Assay (Caspase Activity)
This protocol quantifies the induction of apoptosis by measuring the activity of caspase-3 and caspase-7, key executioner caspases.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 of the Cell Viability Assay protocol (Section 3.1), using an opaque-walled 96-well plate.
-
Incubation: Incubate the treated plate for a desired time course (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 Assay reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Signal Development: Mix contents on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours to allow for signal stabilization.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Correct for background luminescence using cell-free wells. Normalize the signal to the vehicle control to determine the fold-change in caspase-3/7 activity, indicating the level of apoptosis induction.
References
- 1. benchchem.com [benchchem.com]
- 2. Retraction: Targeting Small Cell Lung Cancer Harboring PIK3CA Mutation with a Selective Oral PI3K Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In pursuit of synergy: An investigation of the PI3K/mTOR/MEK co-targeted inhibition strategy in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of class IA PI3K enzymes in non-small cell lung cancer cells uncovers functional compensation among isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EZH2 inhibition confers PIK3CA-driven lung tumors enhanced sensitivity to PI3K inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
An In-depth Technical Guide on PF-4989216 and its Interaction with the mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4989216 is a potent and selective, orally bioavailable small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. The mammalian target of rapamycin (B549165) (mTOR) is a key downstream effector of the PI3K/Akt signaling cascade. Consequently, by inhibiting PI3K, this compound indirectly modulates the activity of the mTOR pathway. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its interaction with the mTOR pathway, and relevant experimental data and protocols.
Important Note on Retracted Data: A significant portion of the primary literature detailing the preclinical evaluation of this compound, specifically the 2014 Clinical Cancer Research paper by Walls et al., has been retracted due to concerns regarding data integrity, particularly with Western blot images.[1][2][3] This guide will present the publicly available data from chemical suppliers and other sources, which largely cite the retracted paper, with the explicit acknowledgment of this retraction. Researchers should interpret this data with caution and are encouraged to consult the retraction notice for further details.[1][3]
Mechanism of Action: An Indirect Regulator of mTOR
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and proliferation.[4][5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn activate PI3K.[6][7] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[7][8] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as Protein Kinase B).
Activated Akt then phosphorylates a host of downstream targets, including the tuberous sclerosis complex (TSC1/TSC2), which is a negative regulator of mTOR Complex 1 (mTORC1).[8] Phosphorylation of TSC2 by Akt inhibits its GTPase-activating protein (GAP) activity towards the small GTPase Rheb. This leads to an accumulation of GTP-bound Rheb, which directly binds to and activates mTORC1. Activated mTORC1 then phosphorylates its downstream effectors, S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[6][7][9]
This compound exerts its influence on the mTOR pathway by directly inhibiting the catalytic subunits of PI3K. By blocking the production of PIP3, this compound prevents the activation of Akt and, consequently, the downstream activation of mTORC1.
Figure 1: Simplified signaling pathway of this compound interaction with the PI3K/Akt/mTOR cascade.
Quantitative Data
This compound has been characterized as a potent inhibitor of Class I PI3K isoforms, with a notable selectivity profile. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Ki (nM) | Assay Type |
| p110α (PI3Kα) | 2[4][6][10][11] | 0.6[12] | Cell-free assay[6] |
| p110β (PI3Kβ) | 142[4][6][10][11] | - | Cell-free assay |
| p110γ (PI3Kγ) | 65[4][6][10][11] | - | Cell-free assay[6] |
| p110δ (PI3Kδ) | 1[4][6][10][11] | - | Cell-free assay[6] |
| VPS34 | 110[4][6][10][11] | - | Cell-free assay |
| mTOR | - | 1440[12] | Cell-free assay |
Table 2: Cellular Activity of this compound
| Cell Line | Genetic Background | IC50 (nM) | Assay |
| SCLC cells with PIK3CA mutation | PIK3CA mutation | Varies by cell line | Cell Viability[6][11][13] |
| SCLC cells with PTEN loss | PTEN loss | Less sensitive | Cell Viability[2] |
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound. These are based on commonly used methodologies and information provided by chemical suppliers. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Kinase Assay (General Protocol)
This protocol is for determining the in vitro inhibitory activity of this compound against PI3K isoforms.
Figure 2: General workflow for an in vitro kinase assay.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the purified PI3K enzyme and its lipid substrate (e.g., PIP2). Serially dilute this compound in an appropriate solvent (e.g., DMSO). Prepare an ATP solution at the desired concentration.
-
Reaction Setup: In a multi-well plate, add the diluted this compound or vehicle control.
-
Add the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[14] This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity. Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., SCLC cell lines) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., starting from 10 µM with a 3-fold dilution) or vehicle control.[11]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[11]
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the results to the vehicle-treated control and plot cell viability against the drug concentration to calculate the IC50 value.
Western Blotting for Pathway Analysis
Western blotting can be used to analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.
Figure 3: Standard workflow for a Western blotting experiment.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, add a chemiluminescent substrate and detect the signal using a CCD imager or X-ray film.
Conclusion
This compound is a potent and selective inhibitor of PI3K, which acts as an upstream regulator of the mTOR pathway. By inhibiting PI3K, this compound effectively downregulates Akt and subsequent mTORC1 signaling, leading to reduced cell proliferation and survival in cancer cells with activating PI3K pathway alterations. While the initial preclinical data showed promise, the retraction of a key publication necessitates a cautious interpretation of the available information. Further independent validation of the preclinical findings is warranted to fully elucidate the therapeutic potential of this compound. This guide provides a summary of the publicly available data and general methodologies to aid researchers in the continued investigation of this compound and its role in modulating the PI3K/Akt/mTOR signaling network.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Retraction: Targeting Small Cell Lung Cancer Harboring PIK3CA Mutation with a Selective Oral PI3K Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CST | Cell Signaling Technology [cellsignal.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Role of mTOR Inhibitors and PI3K Pathway Blockade in Renal Cell Cancer | Oncohema Key [oncohemakey.com]
- 10. youtube.com [youtube.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. promega.de [promega.de]
The PI3K Inhibitor PF-4989216: A Deep Dive into its Impact on Apoptosis and Cell Cycle Arrest
For Immediate Release
This technical guide provides an in-depth analysis of the phosphatidylinositol 3-kinase (PI3K) inhibitor, PF-4989216, and its profound effects on inducing apoptosis and cell cycle arrest in cancer cells, particularly those harboring PIK3CA mutations. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapy research.
Abstract
This compound is a potent and selective inhibitor of the PI3K signaling pathway, a critical cascade often dysregulated in various human cancers. By targeting key isoforms of the PI3K enzyme, this compound effectively disrupts downstream signaling, leading to the induction of programmed cell death (apoptosis) and a halt in cellular proliferation (cell cycle arrest). This guide will detail the mechanism of action, present quantitative data on its efficacy, outline experimental methodologies, and visualize the intricate signaling pathways involved.
Mechanism of Action: Inhibition of the PI3K/Akt Pathway
This compound exerts its therapeutic effects by inhibiting the catalytic subunits of PI3K, with high selectivity for the p110α and p110δ isoforms.[1] In cancer cells with activating mutations in the PIK3CA gene, which encodes the p110α subunit, the PI3K/Akt pathway is constitutively active, promoting cell survival and proliferation.
This compound blocks the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition sets off a cascade of events, including the activation of the pro-apoptotic protein BIM (BCL2-interacting mediator of cell death), which ultimately leads to apoptosis.[1][2][3] Furthermore, the disruption of the PI3K/Akt pathway interferes with the regulation of cell cycle progression, causing an arrest at various phases.
Quantitative Efficacy of this compound
The potency and efficacy of this compound have been demonstrated across various preclinical models.
Table 1: Inhibitory Activity of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 2 |
| p110β | 142 |
| p110γ | 65 |
| p110δ | 1 |
| VPS34 | 110 |
Data sourced from Selleck Chemicals.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in PIK3CA-Mutant SCLC Cell Lines (72h treatment)
| Cell Line | Treatment Concentration (nM) | % Sub-G1 (Apoptosis) | % G1 | % S | % G2/M |
| NCI-H1048 | DMSO | 2.5 | 55.4 | 29.8 | 12.3 |
| 100 | 10.1 | 60.1 | 20.5 | 9.3 | |
| 1000 | 25.7 | 58.9 | 10.2 | 5.2 | |
| NCI-H69 | DMSO | 3.1 | 58.2 | 28.1 | 10.6 |
| 100 | 8.9 | 62.5 | 19.7 | 8.9 | |
| 1000 | 21.4 | 61.3 | 11.5 | 5.8 |
Data adapted from AACR Journals.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for a comprehensive understanding of this compound's mechanism of action.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: Seed cancer cells (e.g., NCI-H1048, NCI-H69) in appropriate culture vessels and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Staining: Wash the cell pellet with cold phosphate-buffered saline (PBS). Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add additional 1X binding buffer to each sample and analyze immediately by flow cytometry. Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubation: Incubate the cells at room temperature in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. Cells with a DNA content less than G1 (sub-G1) are indicative of apoptotic cells with fragmented DNA.
Conclusion
This compound demonstrates significant potential as a targeted therapeutic agent for cancers driven by PIK3CA mutations. Its ability to potently inhibit the PI3K/Akt signaling pathway leads to robust induction of BIM-mediated apoptosis and cell cycle arrest. The quantitative data and methodologies presented in this guide provide a solid foundation for further research and development of this promising anti-cancer compound. The detailed understanding of its mechanism of action will be instrumental in identifying patient populations most likely to benefit and in designing effective combination therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting small cell lung cancer harboring PIK3CA mutation with a selective oral PI3K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Targeting Small Cell Lung Cancer Harboring PIK3CA Mutation with a Selective Oral PI3K Inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to PF-4989216: A Potent and Selective PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of PF-4989216, a novel and selective inhibitor of phosphoinositide 3-kinase (PI3K). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the PI3K signaling pathway.
Chemical Properties and Structure
This compound is a small molecule inhibitor with the following chemical and physical properties:
| Property | Value |
| IUPAC Name | 4-(4-cyano-2-fluorophenyl)-2-morpholino-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile[1] |
| Synonyms | PF4989216, PF 4989216[1] |
| CAS Number | 1276553-09-3[1] |
| Molecular Formula | C₁₈H₁₃FN₆OS[1] |
| Molecular Weight | 380.40 g/mol [1] |
| Appearance | Solid powder[1] |
| Purity | >98%[1] |
| Solubility | Soluble in DMSO[1] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C[1] |
Chemical Structure:
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the PI3K signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. The dysregulation of this pathway is a common occurrence in many human cancers, often due to mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or the loss of the tumor suppressor PTEN.[2]
This compound exerts its inhibitory effects by targeting the various isoforms of the PI3K enzyme.
Quantitative Data: Inhibitory Activity
The inhibitory activity of this compound against different PI3K isoforms has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values presented below.
| PI3K Isoform | IC50 (nM) |
| p110α | 2[3][4] |
| p110β | 142[3][4] |
| p110γ | 65[3][4] |
| p110δ | 1[3][4] |
| VPS34 | 110[3][4] |
The potent inhibition of p110α and p110δ isoforms suggests its potential therapeutic efficacy in cancers harboring PIK3CA mutations.
Signaling Pathway
The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, leading to the regulation of various cellular processes including cell survival, proliferation, and growth.
By inhibiting PI3K, this compound effectively blocks the phosphorylation of downstream molecules, leading to the induction of apoptosis and the inhibition of cell proliferation and tumor growth, particularly in cancer cells with activating PIK3CA mutations.[1][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro PI3K Kinase Assay
This assay is designed to determine the in vitro inhibitory activity of this compound against various PI3K isoforms.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a suitable kinase assay buffer.
-
Assay Plate Preparation: Add 5 µL of the serially diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of diluted recombinant human PI3K enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of a mixture containing ATP and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the reaction at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent, which also depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay
This protocol is used to assess the effect of this compound on the viability of cancer cell lines, particularly those with known PIK3CA mutation status.
Methodology:
-
Cell Seeding: Seed small-cell lung cancer (SCLC) cells (e.g., NCI-H69, NCI-H1048) in a 96-well microtiter plate at a density of 5,000 cells per well.[3]
-
Cell Culture: Culture the cells at 37°C in a 5% CO₂ incubator in the supplier-recommended growth medium.
-
Compound Addition: After allowing the cells to adhere overnight, add this compound to each well, starting at a concentration of 10 µM with a 3-fold serial dilution.[3]
-
Incubation: Incubate the plates for 72 hours.[3]
-
Reagent Addition: After the incubation period, add CellTiter-Glo® (CTG) Solution to each well according to the manufacturer's instructions.[3]
-
Signal Reading: Measure the luminescence on a plate reader.[3]
-
Data Analysis: All experiments should be run in duplicate and repeated at least three times. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[3]
Western Blot Analysis of PI3K Pathway Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt.
Methodology:
-
Cell Treatment: Culture cancer cells to 70-80% confluency and then treat with various concentrations of this compound for a specified time. Include a vehicle-only control.
-
Protein Extraction: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., p-Akt Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Antitumor Activity
In preclinical studies, this compound has demonstrated the ability to inhibit tumor growth in xenograft models of SCLC harboring PIK3CA mutations.[1][5] In SCID mice with NCI-H69 or NCI-H1048 xenograft tumors, oral administration of this compound at a dose of 350 mg/kg resulted in the inhibition of PI3K phosphorylation signaling and significant antitumor activity.[3]
Conclusion
This compound is a potent and selective inhibitor of the PI3K signaling pathway with promising antitumor activity, particularly in cancers with PIK3CA mutations. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of this compound. For researchers in oncology and drug development, this compound represents a valuable tool for studying the role of the PI3K pathway in cancer and for the development of novel targeted therapies.
References
Methodological & Application
Application Notes and Protocols for PF-4989216 IC50 Determination in a Cellular Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of PF-4989216, a potent and selective phosphoinositide 3-kinase (PI3K) inhibitor. The described cellular assay is designed for researchers in oncology and drug development to assess the compound's potency in a cell-based model.
Introduction
This compound is an orally bioavailable and selective inhibitor of the PI3K pathway, with potent activity against several isoforms of the p110 catalytic subunit of PI3K, particularly p110α and p110δ.[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in various human cancers.[4] Constitutive activation of this pathway can occur through mutations in the PIK3CA gene, which encodes the p110α subunit, or through the loss of the tumor suppressor PTEN.[4] this compound has been shown to inhibit PI3K downstream signaling, leading to the induction of apoptosis and inhibition of cell viability and tumor growth in cancer cells harboring PIK3CA mutations.[1][3][4]
This document outlines a robust cell viability assay to determine the IC50 value of this compound in susceptible cancer cell lines.
Key Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the PI3K signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt then phosphorylates a multitude of substrates, promoting cell survival and proliferation while inhibiting apoptosis. By blocking PI3K, this compound prevents the formation of PIP3, leading to the inactivation of Akt and subsequent downstream signaling, ultimately resulting in apoptosis in cancer cells dependent on this pathway.
Experimental Protocol: Cell Viability Assay for IC50 Determination
This protocol describes the determination of this compound's IC50 value using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Recommended Cell Lines
Several small-cell lung cancer (SCLC) cell lines with PIK3CA mutations are suitable for this assay.[1] The choice of cell line should be guided by the specific research focus.
| Cell Line | Cancer Type | Key Genetic Feature |
| NCI-H69 | Small-Cell Lung Cancer | PIK3CA mutation |
| NCI-H1048 | Small-Cell Lung Cancer | PIK3CA mutation |
| Lu99A | Small-Cell Lung Cancer | PIK3CA mutation |
Materials and Reagents
| Reagent | Supplier (Example) |
| This compound | Selleck Chemicals |
| Recommended SCLC Cell Line (e.g., NCI-H69) | ATCC |
| Cell Culture Medium (e.g., RPMI-1640) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Trypsin-EDTA | Gibco |
| Phosphate-Buffered Saline (PBS) | Gibco |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega |
| 96-well clear bottom, white-walled microplates | Corning |
Procedure
1. Cell Culture
-
Culture the selected SCLC cell line in the supplier-recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
2. Compound Preparation
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial 3-fold dilution of the stock solution in culture medium to achieve the desired concentration range. A typical starting concentration is 10 μM.[1]
3. Cell Seeding
-
Trypsinize and count the cells.
-
Resuspend the cells in fresh culture medium to a final concentration that will result in approximately 5,000 cells per well in a 96-well plate.[1]
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
4. Compound Addition
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated controls.
5. Incubation
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
6. Cell Viability Measurement
-
After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
7. Data Acquisition and Analysis
-
Measure the luminescence of each well using a microplate reader.
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism).
Quantitative Data Summary
| Parameter | Value | Reference |
| Cell Seeding Density | 5,000 cells/well | [1] |
| Plate Format | 96-well microtiter plate | [1] |
| Starting Concentration | 10 µM | [1] |
| Dilution Factor | 3-fold serial dilution | [1] |
| Incubation Time | 72 hours | [1] |
| Viability Assay Reagent | CellTiter-Glo® | [1] |
| Expected IC50 Values | ||
| p110α | 2 nM (cell-free) | [1][3] |
| p110β | 142 nM (cell-free) | [1][3] |
| p110γ | 65 nM (cell-free) | [1][3] |
| p110δ | 1 nM (cell-free) | [1][3] |
| VPS34 | 110 nM (cell-free) | [1][3] |
Note: The provided IC50 values are from cell-free assays and may differ from those obtained in a cellular context. The cellular IC50 will be dependent on the specific cell line and assay conditions used.
Disclaimer: This protocol is intended for research use only. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always follow good laboratory practices and safety guidelines when handling chemical reagents and cell cultures.
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated AKT (p-AKT) Following PF-4989216 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that regulates fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common occurrence in various human cancers, making it a significant target for therapeutic intervention.[4] PF-4989216 is a potent and selective inhibitor of PI3K, targeting multiple isoforms including p110α, p110β, p110γ, and p110δ.[5][6][7] By inhibiting PI3K, this compound effectively blocks the downstream signaling cascade, leading to a reduction in the phosphorylation of AKT (p-AKT), a key biomarker for the pathway's activity.[7][8]
Western blotting is a widely used and powerful technique to detect and quantify the levels of specific proteins, including post-translationally modified forms like phosphorylated AKT.[2] This application note provides a detailed protocol for performing a Western blot to measure the levels of phosphorylated AKT (p-AKT) at key residues such as Serine 473 (Ser473) and Threonine 308 (Thr308) in cultured cells following treatment with this compound. This allows for the assessment of the compound's on-target efficacy.
Signaling Pathway
The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting AKT to the plasma membrane. There, it is phosphorylated at Threonine 308 by PDK1 and at Serine 473 by mTORC2, leading to its full activation.[3][4] Activated AKT then phosphorylates a multitude of downstream substrates, regulating various cellular functions. This compound inhibits PI3K, thereby preventing the formation of PIP3 and subsequent activation of AKT.[5][7]
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall workflow for this protocol involves cell culture and treatment with this compound, followed by protein extraction, quantification, and subsequent analysis by Western blotting to detect levels of phosphorylated and total AKT.
Caption: Experimental workflow for Western blot analysis of p-AKT.
Experimental Protocols
Cell Culture and Treatment
a. Plate the chosen cell line (e.g., a cancer cell line with a known active PI3K/AKT pathway) at a density that will allow them to reach 70-80% confluency at the time of harvest.[1][3] b. Allow the cells to adhere and grow overnight in appropriate growth medium at 37°C in a humidified atmosphere with 5% CO2.[4] c. Prepare a stock solution of this compound in DMSO.[4] d. Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 12, or 24 hours).[4] It is crucial to include a vehicle-only control (DMSO).[1]
Cell Lysis and Protein Extraction
a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4][9] b. Aspirate the PBS and add ice-cold lysis buffer. A RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors is recommended to preserve protein phosphorylation.[4][10][11] c. Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1][9] d. Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1][4] e. Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[1][12] f. Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.[1]
Protein Quantification
a. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[1][12] b. Normalize the protein concentration of all samples by diluting with lysis buffer to ensure equal loading in the subsequent steps.[1]
Sample Preparation for SDS-PAGE
a. Mix a consistent amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer.[4] b. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[4][13]
SDS-PAGE
a. Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel.[4] b. Include a pre-stained protein ladder to monitor protein separation and size.[4] c. Run the gel according to the manufacturer's recommendations until adequate separation is achieved.
Protein Transfer
a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1] This can be done using a wet or semi-dry transfer system.
Blocking
a. To prevent non-specific antibody binding, block the membrane with a suitable blocking buffer for 1 hour at room temperature.[1] For phospho-protein detection, it is advisable to use 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) instead of milk, as milk contains phosphoproteins that can increase background noise.[11][14][15]
Immunoblotting
a. Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (e.g., p-AKT Ser473 or p-AKT Thr308) diluted in the blocking buffer (5% BSA in TBST). The incubation should be performed overnight at 4°C with gentle agitation.[1][4][15] b. Washing: The next day, wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[1][4] c. Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.[1][4] d. Washing: Wash the membrane again three times for 10 minutes each with TBST.[1][4]
Detection and Analysis
a. Prepare a chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[1] b. Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.[1] c. Stripping and Re-probing: To ensure equal protein loading and to normalize the p-AKT signal, the membrane can be stripped of the bound antibodies and re-probed for total AKT and a loading control protein (e.g., GAPDH or β-actin).[16] Alternatively, run parallel gels for different antibodies to ensure the most accurate quantification.[1]
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and structured table. This allows for easy comparison of the effects of different concentrations of this compound on p-AKT levels. Densitometry analysis of the bands should be performed using image analysis software.[1][17][18] The intensity of the p-AKT band should be normalized to the intensity of the total AKT band, and subsequently to the loading control.[16][17]
Table 1: Densitometric Analysis of p-AKT Levels Following this compound Treatment
| This compound Concentration (nM) | p-AKT (Ser473) Intensity (Arbitrary Units) | Total AKT Intensity (Arbitrary Units) | Loading Control (e.g., GAPDH) Intensity (Arbitrary Units) | Normalized p-AKT / Total AKT Ratio | Fold Change vs. Vehicle Control |
| 0 (Vehicle) | 1.00 | ||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 500 |
Relative intensity values are obtained through densitometric analysis of the Western blot bands and are normalized to the vehicle control.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak p-AKT signal | Insufficiently active PI3K/AKT pathway in the chosen cell line. | Use a cell line with a known constitutively active pathway or stimulate the pathway before treatment.[19] |
| Inactive primary antibody or incorrect dilution. | Optimize antibody concentration and incubation time. Use a positive control lysate.[2] | |
| Phosphatase activity during sample preparation. | Ensure phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice at all times.[2][11] | |
| High background | Insufficient blocking or washing. | Increase blocking time and/or the number and duration of wash steps.[2] |
| Blocking agent contains phosphoproteins (e.g., milk). | Use 5% BSA in TBST for blocking and antibody dilutions.[14] | |
| High concentration of primary or secondary antibody. | Optimize antibody concentrations by performing a titration.[2] | |
| Non-specific bands | Antibody cross-reactivity. | Ensure the primary antibody is specific for the target. Optimize antibody concentrations and washing conditions.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound|1276553-09-3|Active Biopharma Corp [activebiopharma.com]
- 8. Targeting small cell lung cancer harboring PIK3CA mutation with a selective oral PI3K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample preparation for western blot | Abcam [abcam.com]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. inventbiotech.com [inventbiotech.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. signagen.com [signagen.com]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. researchgate.net [researchgate.net]
- 17. Guide to western blot quantification | Abcam [abcam.com]
- 18. LabXchange [labxchange.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-4989216 Xenograft Mouse Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4989216 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, with high affinity for the p110α and p110δ isoforms.[1][2][3] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent driver in various cancers. Constitutive activation of this pathway, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit), is a key oncogenic event.[4] this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers harboring PIK3CA mutations, by inhibiting downstream signaling, leading to cell cycle arrest and apoptosis.[1][2][4]
These application notes provide a detailed experimental design for evaluating the in vivo efficacy of this compound using a xenograft mouse model. The protocols outlined below are based on established methodologies for PI3K inhibitors and are specifically tailored for researchers investigating the therapeutic potential of this compound.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the PI3K enzyme, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent suppression of the PI3K/Akt/mTOR signaling cascade inhibits tumor cell proliferation and survival.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Design and Protocols
This section outlines a comprehensive experimental design for a xenograft study to evaluate the anti-tumor efficacy of this compound. The NCI-H1048 small-cell lung cancer (SCLC) cell line, which harbors a PIK3CA mutation, is recommended for this study.
Experimental Workflow
Figure 2: A typical experimental workflow for a xenograft study using this compound.
Materials and Reagents
-
Cell Line: NCI-H1048 (ATCC CRL-5853) or other suitable cancer cell line with a documented PIK3CA mutation.
-
Animals: 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Reagents for Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents for Tumor Implantation: Matrigel® Basement Membrane Matrix, sterile PBS.
-
Test Article: this compound.
-
Vehicle for Formulation: 0.5% methylcellulose (B11928114) in sterile water.
-
Equipment: Laminar flow hood, incubator, centrifuges, syringes, needles, calipers, animal balance.
Protocol 1: Cell Culture and Preparation
-
Culture NCI-H1048 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Grow cells to approximately 80% confluency.
-
Harvest cells using an appropriate method for adherent or suspension cells.
-
Wash the cells with sterile PBS and perform a cell count to determine viability.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
Protocol 2: Tumor Implantation
-
Anesthetize the mice using an approved protocol.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the animals for recovery from anesthesia.
-
Allow the tumors to grow. Begin monitoring tumor volume 2-3 times per week using calipers once the tumors become palpable.
-
Calculate tumor volume using the formula: (Length x Width²) / 2 .
-
Randomize the mice into treatment groups when the average tumor volume reaches 150-200 mm³.
Protocol 3: Drug Formulation and Administration
-
Prepare the vehicle (0.5% methylcellulose) under sterile conditions.
-
Calculate the required amount of this compound for the desired dose and number of animals.
-
Prepare a homogenous suspension of this compound in the vehicle. Sonication may be required.
-
Administer this compound or vehicle control to the respective groups via oral gavage. A common dosing schedule for PI3K inhibitors is once daily (qd).
Protocol 4: Efficacy and Tolerability Assessment
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals daily for any signs of toxicity (e.g., weight loss, lethargy, changes in behavior).
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size limit as per institutional guidelines.
-
At the end of the study, euthanize the mice. Excise the tumors and record their final weights.
Protocol 5: Pharmacodynamic (PD) Marker Analysis
-
To assess the in vivo target engagement of this compound, a separate cohort of tumor-bearing mice can be used.
-
Administer a single dose of this compound or vehicle.
-
Collect tumor samples at various time points post-dose (e.g., 2, 4, 8, and 24 hours).
-
Immediately snap-freeze the tumor tissue in liquid nitrogen.
-
Homogenize the tumor tissue in lysis buffer and perform Western blotting to analyze the phosphorylation status of key downstream effectors of the PI3K pathway, such as p-Akt (Ser473).
-
Quantify band intensities and normalize to a loading control (e.g., β-actin) and total protein levels.
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison. The primary endpoint is typically Tumor Growth Inhibition (TGI).
Table 1: In Vivo Efficacy of this compound in a NCI-H1048 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, p.o., qd | 1500 ± 180 | - | +3.0 |
| This compound | 50 mg/kg, p.o., qd | 750 ± 95 | 50 | -1.5 |
| This compound | 100 mg/kg, p.o., qd | 375 ± 60 | 75 | -2.8 |
Data is illustrative and represents expected outcomes.
Table 2: Pharmacodynamic Effect of this compound on p-Akt Levels in NCI-H1048 Tumors
| Treatment Group | Time Post-Dose (hours) | Relative p-Akt/Total Akt Levels (Normalized to Vehicle) |
| Vehicle Control | 4 | 1.00 |
| This compound (100 mg/kg) | 2 | 0.25 |
| This compound (100 mg/kg) | 4 | 0.15 |
| This compound (100 mg/kg) | 8 | 0.40 |
| This compound (100 mg/kg) | 24 | 0.85 |
Data is illustrative and demonstrates the expected pharmacodynamic effect of a PI3K inhibitor.
Logical Relationship Diagram
The following diagram illustrates the expected relationship between the presence of a PIK3CA mutation, treatment with this compound, and the anticipated anti-tumor response.
Figure 3: Logical relationship between PIK3CA mutation, this compound treatment, and tumor response.
Conclusion
The protocols and information provided herein offer a robust framework for the preclinical evaluation of this compound in a xenograft mouse model. The use of a PIK3CA-mutant cell line, such as NCI-H1048, is critical for assessing the efficacy of this targeted therapy. Careful execution of these protocols, including rigorous monitoring and comprehensive endpoint analysis, will yield valuable data to support the further development of this compound as a potential cancer therapeutic.
References
Application Notes and Protocols for In Vivo Studies with PF-4989216
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4989216 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, with particular efficacy against the p110α isoform. Its role in modulating the PI3K/AKT/mTOR pathway makes it a compound of significant interest for preclinical cancer research. These application notes provide detailed protocols for the in vivo administration of this compound, focusing on recommended dosages, vehicle preparation, and experimental procedures for tumor xenograft studies in mice.
Quantitative Data Summary
The following tables summarize the recommended dosage and vehicle formulations for in vivo studies with this compound.
Table 1: Recommended Dosage for this compound in Mouse Xenograft Models
| Parameter | Value | Reference |
| Animal Model | nu/nu athymic female mice | [1] |
| Tumor Models | NCI-H1975 (PI3K driven), SCLC xenografts | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Dosage Range | 25 - 200 mg/kg | [1] |
| Dosing Frequency | Once daily (QD) | [1] |
| High Dose | 350 mg/kg | [2] |
Table 2: Recommended Vehicle Formulations for this compound
| Formulation | Components | Final Concentration of this compound | Reference |
| Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |
| Vehicle 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
Signaling Pathway
This compound primarily targets the p110α catalytic subunit of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling cascade. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated. By inhibiting PI3Kα, this compound blocks the conversion of PIP2 to PIP3, which in turn prevents the phosphorylation and activation of AKT. This downstream inhibition ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells with a dependency on this pathway.
Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition.
Experimental Protocols
Preparation of Dosing Solutions
Vehicle 1: Aqueous Formulation
This formulation is suitable for achieving a clear solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is completely dissolved.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 for every 1 volume of DMSO stock solution. Mix thoroughly until a homogenous solution is formed.
-
Add 0.5 volumes of Tween-80 for every 1 volume of the initial DMSO stock solution. Mix well.
-
Add 4.5 volumes of saline for every 1 volume of the initial DMSO stock solution to reach the final desired concentration. Mix thoroughly.
-
The final composition of the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare this formulation fresh on the day of dosing.
Vehicle 2: Oil-based Formulation
This formulation is an alternative, particularly for longer-term studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 9 volumes of corn oil for every 1 volume of DMSO stock solution.
-
Vortex or sonicate the mixture until a clear and homogenous solution is achieved.
-
The final composition of the vehicle will be 10% DMSO and 90% Corn Oil.
-
It is recommended to prepare this solution fresh daily.
In Vivo Tumor Xenograft Study Workflow
The following protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: General workflow for an in vivo efficacy study.
Materials:
-
6-8 week old nu/nu athymic female mice
-
Appropriate tumor cells (e.g., NCI-H1975)
-
Matrigel or other basement membrane matrix
-
Sterile syringes and needles
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Preparation and Implantation:
-
Culture tumor cells to a sufficient number.
-
On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow. Monitor the tumor size every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (e.g., Vehicle, 25 mg/kg this compound, 50 mg/kg this compound, 100 mg/kg this compound).
-
-
Dosing:
-
Prepare the dosing solution of this compound in the chosen vehicle as described above.
-
Administer the appropriate dose to each mouse once daily via oral gavage. The volume administered is typically 5-10 µL per gram of body weight.
-
Oral Gavage Technique:
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth and down the esophagus. The needle should advance smoothly without resistance.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
-
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue dosing for the planned duration of the study (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Harvest the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Concluding Remarks
These protocols provide a foundation for conducting in vivo studies with this compound. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional and national regulations regarding animal welfare. Careful planning and execution of these experiments will contribute to a better understanding of the therapeutic potential of this compound.
References
PF-4989216 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and preparation of stock solutions for PF-4989216, a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K).
Introduction
This compound is a small molecule inhibitor that selectively targets the p110α, p110β, p110γ, and p110δ isoforms of PI3K, as well as VPS34.[1][2] Its primary mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3] Aberrant activation of this pathway is a common occurrence in various cancers, making PI3K a significant target for therapeutic intervention.[3] this compound has demonstrated antitumor activity in preclinical models, particularly in cancers with PIK3CA mutations.[2][4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₃FN₆OS | [2] |
| Molecular Weight | 380.4 g/mol | [1][2] |
| CAS Number | 1276553-09-3 | [2] |
| Appearance | Crystalline solid | [2] |
Solubility Data
This compound exhibits varying solubility in different solvents. It is highly soluble in Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF), moderately soluble in ethanol, and poorly soluble in water and aqueous buffers.[1][2]
| Solvent | Solubility | Concentration (mM) | Notes | Reference |
| DMSO | ~76 mg/mL | 199.8 mM | Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. | [1][5] |
| DMSO | 25 mg/mL | 65.7 mM | - | [2] |
| DMSO | ≥ 29 mg/mL | ≥ 76.24 mM | Saturation unknown. | [6] |
| DMF | 25 mg/mL | 65.7 mM | - | [2] |
| Ethanol | 7 mg/mL | 18.4 mM | Warming may be required to fully dissolve the compound. | [5][7] |
| Ethanol | 1 mg/mL | 2.6 mM | - | [2] |
| Water | Insoluble | - | - | [1] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | 0.53 mM | - | [2] |
Stock Solution Preparation Protocols
4.1. In Vitro Stock Solution (DMSO)
This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 262.9 µL of DMSO to 1 mg of this compound).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, sonicate the solution at a low frequency to aid dissolution.[7]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[8]
4.2. In Vivo Formulation
For in vivo studies, this compound can be formulated as a clear solution or a suspension.
4.2.1. Formulation 1: Clear Solution
This protocol yields a clear solution suitable for oral administration.[5][8]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the solvents sequentially in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
For example, to prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
To this mixture, add 50 µL of Tween-80 and mix until the solution is clear.
-
Finally, add 450 µL of saline and mix to obtain a homogenous solution.
-
This formulation should be prepared fresh for optimal results.[5]
4.2.2. Formulation 2: Suspension
This protocol is for preparing a suspension in methylcellulose (B11928114) for oral gavage.[1]
Materials:
-
This compound
-
0.5% Methylcellulose in sterile water
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Weigh the required amount of this compound.
-
Add the appropriate volume of 0.5% methylcellulose solution to achieve the desired final concentration (e.g., 1 mg/mL).
-
Vortex the mixture vigorously to ensure a uniform suspension.
-
This suspension should be used immediately after preparation.[1]
Signaling Pathway and Experimental Workflow
5.1. PI3K Signaling Pathway Inhibition by this compound
This compound exerts its effects by inhibiting the PI3K enzyme, which in turn blocks the downstream signaling cascade involving AKT and mTOR. This leads to the inhibition of cell proliferation and survival.
Caption: PI3K signaling pathway and the inhibitory action of this compound.
5.2. Experimental Workflow: In Vitro Cell Viability Assay
A common application for this compound is to assess its impact on cancer cell viability. The following workflow outlines a typical cell viability assay.
Caption: Workflow for a typical in vitro cell viability assay using this compound.
Safety Precautions
This compound is for research use only and not for human or veterinary use.[4] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area.
Disclaimer: The information provided in these application notes is intended for guidance only. Researchers should optimize protocols based on their specific experimental needs and cell lines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | PI3K inhibitor | CAS 1276553-09-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. This compound | CAS:1276553-09-3 | Selective oral PI3K inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound | Apoptosis | PI3K | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Assessing the Efficacy of PF-4989216 on NCI-H460 Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-4989216 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, with particular activity against the p110α isoform.[1][2][3][4][5] The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell proliferation, survival, and growth, and its constitutive activation is a frequent event in many human cancers.[6][7] The NCI-H460 cell line, derived from a human large cell lung carcinoma, is a widely used model in cancer research.[8][9][10][11] Notably, NCI-H460 cells harbor a mutation in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, leading to the aberrant activation of this pathway.[10][12] This genetic characteristic makes NCI-H460 an appropriate model system to evaluate the anti-cancer effects of PI3K inhibitors like this compound.[13]
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on the viability of NCI-H460 cells using a colorimetric cell viability assay.
Data Presentation
The following table represents a typical dataset that could be generated from a cell viability assay of this compound on NCI-H460 cells. The data is presented as the mean percentage of cell viability relative to a vehicle-treated control, with corresponding standard deviations. The IC50 value, the concentration of the drug that inhibits cell viability by 50%, is a key metric derived from this data.
| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.01 | 95.3 | 4.8 |
| 0.1 | 78.6 | 6.1 |
| 1 | 52.1 | 5.5 |
| 10 | 25.4 | 3.9 |
| 100 | 8.7 | 2.1 |
| IC50 (µM) | ~1.1 |
Experimental Protocols
Several methods can be employed to assess cell viability, including the MTT, crystal violet, and resazurin (B115843) assays.[14][15][16][17] Below are detailed protocols for the Crystal Violet and Resazurin assays, which are robust and commonly used methods for adherent cell lines like NCI-H460.
Protocol 1: Crystal Violet Assay
This assay indirectly quantifies cell viability by staining the DNA and proteins of adherent cells.[18][19] Dead cells detach from the plate and are washed away, leading to a reduction in staining intensity that is proportional to the loss of cell viability.[18]
Materials:
-
Complete growth medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Solubilization Solution (e.g., 10% acetic acid or 1% SDS in PBS)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm[18]
Procedure:
-
Cell Seeding:
-
Culture NCI-H460 cells to approximately 80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[20]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a background control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Staining:
-
Gently aspirate the medium from the wells.
-
Wash the cells twice with 200 µL of PBS per well, being careful not to disturb the cell monolayer.[21]
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 10-15 minutes at room temperature.[19]
-
Aspirate the methanol and allow the plate to air dry completely.
-
Add 50 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.[18]
-
Wash the plate gently with tap water until the water runs clear.[18]
-
Invert the plate on a paper towel and allow it to air dry completely.
-
-
Quantification:
-
Data Analysis:
-
Subtract the absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance to the vehicle control (100% viability).
-
Protocol 2: Resazurin (AlamarBlue) Assay
This assay is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.[23][24][25][26][27] The amount of resorufin produced is proportional to the number of viable cells.
Materials:
-
NCI-H460 cells
-
Complete growth medium
-
This compound
-
DMSO
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile filtered)[23]
-
96-well opaque-walled tissue culture plates
-
Multichannel pipette
-
Fluorometric plate reader with excitation at 560 nm and emission at 590 nm[23]
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the Crystal Violet Assay protocol, using an opaque-walled 96-well plate suitable for fluorescence measurements.
-
-
Assay Performance:
-
Quantification:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[23]
-
-
Data Analysis:
-
Subtract the fluorescence of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the fluorescence to the vehicle control (100% viability).
-
Mandatory Visualization
Signaling Pathway
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the cell viability assay of this compound on NCI-H460 cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | PI3K inhibitor | CAS 1276553-09-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound|1276553-09-3|Active Biopharma Corp [activebiopharma.com]
- 6. mdpi.com [mdpi.com]
- 7. cMET in NSCLC: Can We Cut off the Head of the Hydra? From the Pathway to the Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NCI-H460 Cell Line: Unlocking Insights into Lung Cancer Biology [cytion.com]
- 9. accegen.com [accegen.com]
- 10. NCI-H460: A Key Model for Non-Small Cell Lung Cancer Research [cytion.com]
- 11. NCI-H460 Cell Line - Creative Biogene [creative-biogene.com]
- 12. PI3K inhibition sensitizes EGFR wild-type NSCLC cell lines to erlotinib chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting small cell lung cancer harboring PIK3CA mutation with a selective oral PI3K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. tpp.ch [tpp.ch]
- 20. Crystal violet staining protocol | Abcam [abcam.com]
- 21. assaygenie.com [assaygenie.com]
- 22. researchgate.net [researchgate.net]
- 23. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. labbox.es [labbox.es]
- 27. tipbiosystems.com [tipbiosystems.com]
Application Notes and Protocols for Treating SCLC Cell Lines with PF-4989216
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive form of lung cancer characterized by rapid growth and early metastasis. The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently activated in SCLC, often due to mutations in the PIK3CA gene, making it a promising target for therapeutic intervention. PF-4989216 is a potent and selective oral inhibitor of PI3K, with particular activity against the p110α isoform. In preclinical studies, this compound has been shown to inhibit PI3K downstream signaling, leading to the induction of apoptosis and inhibition of cell viability in SCLC cell lines harboring PIK3CA mutations.[1][2] This document provides detailed protocols for treating SCLC cell lines with this compound and assessing its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) |
| p110α | 2 |
| p110β | 142 |
| p110γ | 65 |
| p110δ | 1 |
| VPS34 | 110 |
Table 1: In vitro inhibitory activity of this compound against various PI3K isoforms. Data compiled from publicly available sources.[1]
SCLC Cell Line Sensitivity to this compound
Experimental Protocols
Cell Culture and Treatment
Materials:
-
SCLC cell lines (e.g., NCI-H69, NCI-H1048 with PIK3CA mutation)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO to create a stock solution)
-
Tissue culture flasks and plates
Protocol:
-
Culture SCLC cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For treatment, seed cells in appropriate multi-well plates or flasks.
-
Prepare working solutions of this compound by diluting the DMSO stock solution in a complete culture medium to the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Replace the existing medium with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (CellTiter-Glo®)
Materials:
-
Cells treated with this compound in opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
After the treatment period, equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
Materials:
-
Cells treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Representative Primary Antibodies:
| Target Protein | Suggested Dilution |
| p-AKT (Ser473) | 1:1000 |
| Total AKT | 1:1000 |
| p-S6 Ribosomal Protein | 1:1000 |
| Total S6 Ribosomal Protein | 1:1000 |
| Cleaved PARP | 1:1000 |
| Total PARP | 1:1000 |
| BIM | 1:1000 |
| GAPDH (Loading Control) | 1:5000 |
Table 2: Representative primary antibodies and suggested dilutions for Western blot analysis. Optimal dilutions should be determined empirically.
Protocol:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control.
Apoptosis Assay (Caspase-Glo® 3/7)
Materials:
-
Cells treated with this compound in opaque-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Following treatment, equilibrate the 96-well plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent as per the manufacturer's protocol.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents gently by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample in a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the treated cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for treating SCLC cell lines with this compound.
Caption: Signaling pathway of this compound in SCLC with PIK3CA mutation.
References
Application Notes and Protocols for PF-4989216: An In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4989216 is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K), a family of enzymes pivotal in numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1][3] this compound demonstrates significant inhibitory activity against multiple PI3K isoforms, particularly p110α and p110δ.[4] This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against PI3K isoforms, along with a summary of its inhibitory constants and a diagram of the targeted signaling pathway.
Introduction
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade initiated by the activation of cell surface receptors.[3] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[6] Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the regulation of diverse cellular processes.[6] this compound exerts its therapeutic potential by directly inhibiting PI3K, thereby blocking the production of PIP3 and suppressing downstream signaling.[1][7] This application note details a robust in vitro method to quantify the potency and selectivity of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| Target Kinase | IC50 (nM) | Reference(s) |
| PI3K p110α | 2 | [2][4] |
| PI3K p110β | 142 | [2][4] |
| PI3K p110γ | 65 | [4] |
| PI3K p110δ | 1 | [2][4] |
| VPS34 | 110 | [4] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Ki (nM) | Reference(s) |
| PI3Kα | 0.6 | [8] |
| mTOR | 1440 | [8] |
Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro PI3K Kinase Assay using ADP-Glo™
This protocol describes a method to determine the in vitro inhibitory activity of this compound against PI3K isoforms using a luminescence-based kinase assay that measures the amount of ADP produced.[9][10][11]
Materials:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
This compound
-
Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[9][12]
-
DMSO
-
384-well white assay plates
Workflow for the in vitro PI3K kinase assay.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in kinase assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.[5]
-
Dilute the recombinant PI3K enzyme to the desired concentration in kinase assay buffer.
-
Prepare the lipid substrate (PIP2) solution in the kinase assay buffer.
-
Prepare the ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for the specific PI3K isoform.
-
-
Assay Protocol:
-
Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted PI3K enzyme and PIP2 substrate mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The provided protocol offers a robust and reliable method for the in vitro characterization of this compound. This potent PI3K inhibitor shows significant activity against multiple isoforms, highlighting its potential as a targeted therapeutic agent. The detailed experimental workflow and understanding of the PI3K/Akt/mTOR signaling pathway are crucial for researchers and drug development professionals working on novel cancer therapies.
References
- 1. Targeting small cell lung cancer harboring PIK3CA mutation with a selective oral PI3K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | PI3K inhibitor | CAS 1276553-09-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.de [promega.de]
- 10. ulab360.com [ulab360.com]
- 11. ADP-Glo™ Kinase Assay [promega.jp]
- 12. promega.com [promega.com]
Application Notes and Protocols for Testing PF-4989216 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4989216 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K), with particular activity against the p110α isoform.[1][2] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its constitutive activation, often through mutations in the PIK3CA gene (encoding p110α), is a frequent event in various human cancers.[3][4] this compound has demonstrated significant antitumor activity in preclinical models of cancers harboring PIK3CA mutations, such as small-cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC).[4][5][6] By inhibiting PI3K signaling, this compound leads to the induction of apoptosis and a reduction in cell viability and transformation in these cancer cells.[1][5]
These application notes provide detailed protocols for utilizing animal models to test the in vivo efficacy of this compound, focusing on xenograft models of SCLC and NSCLC.
Data Presentation
In Vitro Potency of this compound
| PI3K Isoform | IC50 (nM) |
| p110α | 2 |
| p110β | 142 |
| p110γ | 65 |
| p110δ | 1 |
| VPS34 | 110 |
Data sourced from Selleck Chemicals and Cayman Chemical.[1][6]
In Vivo Efficacy of this compound in SCLC Xenograft Models
| Cell Line | Animal Model | Treatment | Dosing Regimen | Tumor Growth Inhibition (TGI) | Outcome |
| NCI-H69 (PIK3CA mutant) | SCID Mice | This compound | 350 mg/kg, p.o., once daily | 99.9% | Tumor Stasis |
| NCI-H1048 (PIK3CA mutant) | SCID Mice | This compound | 350 mg/kg, p.o., once daily | >100% | Tumor Regression |
| NCI-H1048 (PIK3CA mutant) | SCID Mice | This compound | 150 mg/kg, p.o., once daily | Dose-dependent TGI | Inhibition of Tumor Growth |
| NCI-H1048 (PIK3CA mutant) | SCID Mice | This compound | 50 mg/kg, p.o., once daily | Dose-dependent TGI | Inhibition of Tumor Growth |
Data extracted from Walls M, et al. Clin Cancer Res. 2014.[5]
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the PI3K/Akt signaling pathway.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Experimental Protocols
Protocol 1: Subcutaneous SCLC/NSCLC Xenograft Model for Efficacy Testing of this compound
This protocol describes the establishment of a subcutaneous xenograft model using human SCLC or NSCLC cell lines in immunodeficient mice to evaluate the antitumor efficacy of this compound.
Materials:
-
Cell Lines:
-
NCI-H69 (SCLC, PIK3CA mutant)
-
NCI-H1048 (SCLC, PIK3CA mutant)
-
NCI-H1975 (NSCLC, PIK3CA mutant)
-
-
Animals:
-
Severe Combined Immunodeficient (SCID) or athymic nude mice (nu/nu), female, 6-8 weeks old.
-
-
Reagents:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
-
Equipment:
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with needles (27-30 gauge)
-
Calipers
-
Animal housing facility (pathogen-free)
-
Procedure:
-
Cell Culture:
-
Culture the selected cancer cell line in complete growth medium in a CO2 incubator.
-
Passage the cells as needed to maintain exponential growth.
-
Prior to inoculation, harvest the cells by trypsinization, wash with PBS, and perform a viable cell count.
-
Resuspend the cells in a 1:1 (v/v) mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Acclimatize the mice for at least one week before the procedure.
-
Anesthetize the mouse (optional, follow institutional guidelines).
-
Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.
-
Calculate tumor volume (V) using the formula: V = (L x W^2) / 2.
-
When the average tumor volume reaches 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 50, 150, 350 mg/kg).
-
Administer this compound or vehicle to the respective groups via oral gavage (p.o.) once daily.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes throughout the study.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group at endpoint - Mean tumor volume of treated group at start) / (Mean tumor volume of control group at endpoint - Mean tumor volume of control group at start)] x 100.
-
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting small cell lung cancer harboring PIK3CA mutation with a selective oral PI3K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle After PF-4989216 Treatment
For Researchers, Scientists, and Drug Development Professionals.
Introduction
PF-4989216 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, with high affinity for the p110α and p110δ isoforms.[1][2][3][4] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in a multitude of human cancers, making it a key target for therapeutic intervention.[5][6] By inhibiting PI3K, this compound effectively blocks downstream signaling, leading to a halt in cell cycle progression and the induction of apoptosis in cancer cells with specific genetic backgrounds, such as PIK3CA mutations.[1][5]
This document provides a comprehensive guide for utilizing flow cytometry to analyze the effects of this compound on the cell cycle distribution of cancer cells. The protocols detailed herein describe the treatment of cancer cells with this compound, followed by cell preparation, staining with propidium (B1200493) iodide (PI), and subsequent analysis by flow cytometry.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K signaling pathway and the experimental workflow for cell cycle analysis.
Quantitative Data
The following tables present hypothetical data illustrating the expected dose-dependent and time-dependent effects of this compound on the cell cycle distribution of a PIK3CA-mutated cancer cell line (e.g., NCI-H1048).
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution (48-hour treatment)
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (0.1% DMSO) | 48.5 ± 2.1 | 35.2 ± 1.8 | 16.3 ± 1.5 |
| 0.1 µM this compound | 55.3 ± 2.5 | 28.1 ± 1.9 | 16.6 ± 1.3 |
| 1 µM this compound | 68.7 ± 3.0 | 15.4 ± 2.2 | 15.9 ± 1.7 |
| 10 µM this compound | 75.2 ± 2.8 | 9.5 ± 1.5 | 15.3 ± 1.6 |
Table 2: Time-Dependent Effect of 1 µM this compound on Cell Cycle Distribution
| Treatment Duration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 24 hours | 60.1 ± 2.4 | 22.5 ± 2.0 | 17.4 ± 1.8 |
| 48 hours | 68.7 ± 3.0 | 15.4 ± 2.2 | 15.9 ± 1.7 |
| 72 hours | 72.3 ± 2.9 | 11.8 ± 1.6 | 15.9 ± 1.4 |
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line, preferably with a PIK3CA mutation (e.g., NCI-H1048, NCI-H69).[1]
-
This compound: Dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Fixative: Ice-cold 70% ethanol (B145695).[7][8]
-
RNase A Solution: 100 µg/mL in PBS.[7]
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL PI in PBS.[7]
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
-
Flow cytometer
-
15 mL centrifuge tubes
-
6-well plates
-
Protocol for Cell Treatment and Preparation
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 60-70% confluency at the time of treatment. Allow cells to attach overnight.
-
Drug Treatment: Prepare dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).[1] Include a vehicle control with the same final concentration of DMSO (e.g., 0.1%). Replace the medium in the wells with the drug-containing or vehicle control medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).[1][9]
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a 15 mL centrifuge tube.
-
Suspension cells: Directly collect the cells into a 15 mL centrifuge tube.
-
-
Washing: Centrifuge the harvested cells at 300 x g for 5 minutes.[7] Discard the supernatant and wash the cell pellet with 2 mL of cold PBS. Repeat this wash step once.[7][10]
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS.[7] While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[7][8] Incubate on ice for at least 30 minutes or at -20°C overnight.[7][8] Cells can be stored in 70% ethanol at 4°C for several weeks.[7]
Protocol for Staining and Flow Cytometry
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes, as ethanol-fixed cells are less dense.[7] Carefully discard the ethanol.
-
Washing: Wash the cell pellet twice with 3 mL of PBS, centrifuging after each wash.[7]
-
RNase Treatment: Resuspend the cell pellet in 50 µL of 100 µg/mL RNase A solution to degrade any RNA that could interfere with DNA staining.[7] Incubate at 37°C for 30 minutes.
-
Propidium Iodide Staining: Add 400 µL of 50 µg/mL PI staining solution to the cell suspension.[7] Mix well.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[7][10]
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate data collection and reduce the coefficient of variation (CV) of the peaks.[8][11]
-
Collect data for at least 10,000 single-cell events.[8]
-
Use a dot plot of the PI signal area versus height or width to exclude doublets and cell aggregates from the analysis.[8][11]
-
Ensure the DNA content is displayed on a linear scale.[11]
-
Data Analysis and Interpretation
The data acquired from the flow cytometer will be presented as a histogram of DNA content (fluorescence intensity) versus cell count. This histogram will display distinct peaks corresponding to the G0/G1 and G2/M phases of the cell cycle, with the S phase represented by the region between these two peaks.[10][12] The percentage of cells in each phase can be quantified using appropriate flow cytometry analysis software (e.g., ModFit LT, FlowJo).
Inhibition of the PI3K pathway by this compound is expected to induce cell cycle arrest, primarily in the G1 phase.[6][13] This will be observed as an accumulation of cells in the G0/G1 peak, with a corresponding decrease in the percentage of cells in the S and G2/M phases. This shift provides a quantitative measure of the cytostatic effect of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | PI3K inhibitor | CAS 1276553-09-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting small cell lung cancer harboring PIK3CA mutation with a selective oral PI3K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-4989216 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of PF-4989216 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is practically insoluble in water.[1] It exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] Its solubility in ethanol (B145695) is lower.[1][2] For detailed solubility data, please refer to the table below.
Q2: I am observing precipitation when diluting my this compound stock solution in aqueous media for cell culture. What is causing this?
A2: This is a common issue due to the low aqueous solubility of this compound. When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out as the solvent environment changes. To mitigate this, it is crucial to ensure the final concentration of DMSO in your working solution is kept to a minimum and that the dilution is performed with vigorous mixing.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous DMSO.[1][3] It is critical to use fresh, moisture-free DMSO as it is hygroscopic, and absorbed water can significantly reduce the solubility of the compound.[1][3]
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C for long-term stability.[1][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in aqueous solutions.
Issue 1: Precipitate formation in my aqueous working solution.
-
Possible Cause: The aqueous solubility limit of this compound has been exceeded.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the final concentration of this compound in your aqueous medium.
-
Increase Co-solvent Percentage: If your experimental design allows, slightly increasing the final percentage of DMSO in the working solution can help maintain solubility. However, be mindful of potential solvent toxicity in cellular assays.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution in the aqueous medium rather than a single large dilution step. Add the stock solution to the aqueous medium while vortexing to ensure rapid and thorough mixing.
-
Use of Pluronic F-68 or other surfactants: For certain applications, the inclusion of a small amount of a biocompatible surfactant like Pluronic F-68 in the final aqueous solution can help to maintain the compound in a dispersed state.
-
Issue 2: Inconsistent results in cell-based assays.
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Possible Cause: Inconsistent dosing due to precipitation of this compound in the culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound immediately before each experiment. Do not store diluted aqueous solutions.
-
Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation. If a precipitate is visible, do not use it.
-
Sonication: Gentle sonication of the stock solution before dilution may help to dissolve any micro-precipitates.[4]
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Warming: Gentle warming of the stock solution may also aid in dissolution.[4][5]
-
Quantitative Solubility Data
| Solvent | Concentration | Remarks |
| Water | Insoluble (<1 mg/mL)[1][4][5] | Not suitable as a primary solvent. |
| DMSO | ≥ 29 mg/mL (76.24 mM)[3][6] | Recommended for stock solutions. Use fresh, anhydrous DMSO.[1][3] |
| 76 mg/mL (199.78 mM)[1] | ||
| ~76 mg/mL (199.8 mM)[5] | ||
| 71 mg/mL (186.65 mM)[4] | Sonication is recommended.[4] | |
| 25 mg/mL[2] | ||
| Ethanol | 7 mg/mL (18.4 mM)[1][4][5] | Lower solubility than DMSO. Warming is recommended.[4][5] |
| 1 mg/mL[2] | ||
| DMF | 25 mg/mL[2] | |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL[2] | Illustrates the significant drop in solubility in aqueous buffer. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 380.4 g/mol ).[1][2] For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.804 mg.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[4][5]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1][3]
Protocol 2: Preparation of an In Vivo Formulation (Oral Administration)
For in vivo studies, this compound can be formulated as a suspension or a clear solution using co-solvents.
Formulation as a Homogeneous Suspension:
-
A suspension can be prepared in 0.5% methylcellulose (B11928114) or CMC-Na.[1][5]
-
For a 1 mg/mL suspension, add 1 mg of this compound to 1 mL of 0.5% methylcellulose solution and mix evenly.[1] This should be used immediately.[1]
Formulation as a Clear Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[3][5]
-
Sequentially add the following co-solvents, ensuring the solution is clear after each addition:[3][5]
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This formulation can achieve a concentration of at least 2.5 mg/mL.[3][5]
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: this compound mechanism of action in the PI3K pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Apoptosis | PI3K | TargetMol [targetmol.com]
- 5. This compound | PI3K inhibitor | CAS 1276553-09-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. This compound | CAS:1276553-09-3 | Selective oral PI3K inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: PF-4989216 Kinase Inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of PF-4989216 in kinase assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the class III PI3K, VPS34.[1][2] It shows high potency against p110α and p110δ isoforms.[1][2]
Q2: I am observing unexpected effects in my cell-based assays. Could these be due to off-target activities of this compound?
A2: While this compound is a highly selective kinase inhibitor, off-target effects are a possibility with any small molecule inhibitor. It has demonstrated excellent selectivity in broader kinase panels, but it's crucial to consider the experimental context.[3] For troubleshooting, refer to the quantitative data in Table 2 and the troubleshooting guide below.
Q3: How does the selectivity of this compound compare to other PI3K inhibitors?
A3: this compound exhibits good selectivity against the related mTOR kinase, with a Ki of 1440 nM.[3] This distinguishes it from dual PI3K/mTOR inhibitors. The detailed selectivity profile against a wider range of kinases is crucial for interpreting experimental results.
Q4: Are there any known effects of this compound on non-kinase targets?
A4: this compound has been evaluated against a panel of Cytochrome P450 (CYP) enzymes and showed no major inhibitions. Specifically, at a concentration of 3 µM, less than 30% inhibition was observed for CYP isoforms 1A2, 2C9, 2D6, and 3A4.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Phenotype in Cells | Off-target kinase inhibition. | 1. Review the off-target profile in Table 2 to identify potential unintended kinase targets. 2. Consider if the observed phenotype aligns with the known functions of any of the weakly inhibited off-target kinases. 3. Use a structurally distinct inhibitor for the same primary target to see if the phenotype is replicated. |
| Inconsistent IC50 Values | Variation in assay conditions. | 1. Ensure consistent ATP concentration in your kinase assays, as this can significantly impact inhibitor potency. 2. Verify the purity and activity of your recombinant kinase. 3. Refer to the general kinase assay protocol provided below for best practices. |
| Cellular Toxicity at Low Concentrations | On-target toxicity in a sensitive cell line or a critical off-target effect. | 1. Perform a dose-response curve to determine the precise IC50 for toxicity. 2. Compare this with the on-target potency in your cell line (e.g., by measuring phosphorylation of a downstream target like AKT). 3. If toxicity occurs at concentrations well below on-target engagement, investigate potential off-target liabilities. |
Quantitative Data
Table 1: On-Target Inhibitory Activity of this compound
| Target | IC50 (nM) |
| p110α | 2[1][2] |
| p110β | 142[1][2] |
| p110γ | 65[1][2] |
| p110δ | 1[1][2] |
| VPS34 | 110[1][2] |
Table 2: Off-Target Selectivity Profile of this compound
| Off-Target | Assay Type | Value (nM) | Notes |
| mTOR | Ki | 1440[3] | Demonstrates good selectivity over this related kinase. |
| Kinase Panel (40 kinases) | Not specified | - | Reported to have "excellent selectivity".[3] |
| CYP1A2, 2C9, 2D6, 3A4 | Inhibition Assay | >3000 | Less than 30% inhibition at 3 µM.[3] |
Experimental Protocols
General Protocol for an In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol provides a general framework for determining the inhibitory activity of this compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Serially dilute this compound in kinase assay buffer to the desired concentrations.
-
Prepare a solution of the recombinant kinase in the appropriate assay buffer.
-
Prepare a solution of the kinase-specific substrate and ATP. The ATP concentration should ideally be at the Km for the specific kinase.
-
-
Kinase Reaction:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the kinase solution to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, and second, convert the generated ADP to ATP and measure the light output via a luciferase reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified PI3K/AKT signaling pathway showing the point of inhibition by this compound.
Caption: General experimental workflow for an in vitro kinase inhibitor assay.
References
Troubleshooting inconsistent results with PF-4989216
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PF-4989216, a potent and selective PI3K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K). It primarily targets the p110α and p110δ isoforms of PI3K with high affinity, and also inhibits p110γ, p110β, and VPS34 at varying concentrations.[1][2][3][4] By inhibiting PI3K, this compound blocks downstream signaling pathways, such as the Akt/mTOR pathway, which are crucial for cell growth, proliferation, and survival.[3][4][5] This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells with activating mutations in the PIK3CA gene.[1][5]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO (25 mg/mL) and DMF (25 mg/mL). It has limited solubility in ethanol (B145695) (1 mg/mL) and is insoluble in water.[1][3] For long-term storage, the solid compound should be stored at -20°C and is stable for at least four years.[3] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for one year.[6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: In which cell lines is this compound most effective?
A3: this compound has shown significant efficacy in small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC) cell lines that harbor a PIK3CA mutation.[1][4][5] Examples of sensitive SCLC cell lines include NCI-H69, NCI-H1048, and Lu99A.[1] Its effectiveness is reduced in cells that have a functional loss of the tumor suppressor PTEN without a PIK3CA mutation.[5] The compound's activity can also be influenced by the expression of drug efflux transporters like ABCB1 and ABCG2.[2][6]
Troubleshooting Inconsistent Results
Q1: I am observing lower-than-expected potency or no effect in my cell-based assays. What could be the cause?
A1: Several factors could contribute to this issue:
-
Cell Line Genetics: The primary determinant of this compound sensitivity is the presence of an activating PIK3CA mutation.[5] Confirm the mutational status of your cell line. The compound is less effective in cells with PTEN loss alone.[5]
-
Solubility Issues: this compound has poor aqueous solubility.[1] Ensure the compound is fully dissolved in the stock solution (e.g., DMSO) before diluting it in culture media. Precipitates in the media can significantly reduce the effective concentration.
-
Drug Efflux: Overexpression of ABCB1 or ABCG2 transporters can lead to multidrug resistance and reduce the intracellular concentration of the inhibitor.[2][6]
-
Assay Duration: For cell viability assays, an incubation time of at least 72 hours is recommended to observe a significant effect.[1]
Q2: My in vivo xenograft study is not showing significant tumor growth inhibition. What should I check?
A2: For in vivo experiments, consider the following:
-
Animal Model: The antitumor activity of this compound is most pronounced in xenograft models using cell lines with PIK3CA mutations, such as NCI-H69 or NCI-H1048.[1][7]
-
Drug Formulation and Administration: this compound is orally bioavailable.[2][3] For oral gavage, it can be formulated as a suspension in 0.5% methylcellulose (B11928114).[1] It is crucial to use a freshly prepared formulation for optimal results.[2]
-
Dosing Regimen: Efficacy is dose-dependent. Studies have shown dose-responsive tumor growth inhibition with once-daily oral dosing ranging from 25 to 350 mg/kg.[2][7] Ensure the dose is appropriate for your model.
-
Pharmacokinetics: While the compound has good oral exposure, factors like metabolism and clearance can vary. It's important to correlate the dosing with pharmacokinetic and pharmacodynamic (e.g., p-Akt inhibition) readouts in the tumor tissue.[7][8]
Q3: I am not observing the expected increase in apoptosis after treatment. Why might this be?
A3: The induction of apoptosis by this compound is linked to the genetic background of the cells. In SCLC cells with PIK3CA mutations, the compound induces BIM-mediated apoptosis.[1] However, in cells with PTEN loss but without a PIK3CA mutation, this compound may inhibit PI3K signaling without inducing apoptosis.[5] It is crucial to assess the appropriate apoptotic markers and understand the genetic context of your experimental system.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 / Ki | Assay Type |
| p110α | 2 nM (IC50), 0.6 nM (Ki) | Cell-free assay |
| p110β | 142 nM (IC50) | Cell-free assay |
| p110γ | 65 nM (IC50) | Cell-free assay |
| p110δ | 1 nM (IC50) | Cell-free assay |
| VPS34 | 110 nM (IC50) | Cell-free assay |
| mTOR | 1440 nM (Ki) | Cell-free assay |
| Data compiled from multiple sources.[1][2][4][6] |
Table 2: Cellular Potency of this compound in Selected Cell Lines
| Cell Line | Genetic Background | IC50 (µM) | Assay |
| NCI-H69 | PIK3CA mutant (SCLC) | Not specified, but sensitive | Cell Viability |
| NCI-H1048 | PIK3CA mutant (SCLC) | Not specified, but sensitive | Cell Viability |
| pcDNA-HEK293 | Parental | 0.44 ± 0.05 | Cell Viability |
| MDR19-HEK293 | ABCB1-transfected | 0.38 ± 0.06 | Cell Viability |
| R482-HEK293 | ABCG2-transfected | 5.05 ± 0.89 | Cell Viability |
| S1 | Parental (Colon) | 1.11 ± 0.09 | Cell Viability |
| S1-M1-80 | ABCG2-overexpressing | 6.79 ± 1.00 | Cell Viability |
| Data compiled from multiple sources.[1][2][6] |
Experimental Protocols
1. In Vitro Cell Viability Assay
This protocol is adapted from methodologies used to assess the effect of this compound on cancer cell lines.[1]
-
Cell Seeding: Plate cells (e.g., SCLC cell lines) in a 96-well microtiter plate at a density of 5,000 cells per well in the recommended growth media.
-
Compound Addition: Prepare a stock solution of this compound in DMSO. The following day, add the compound to each well in a 3-fold serial dilution, starting from a concentration of 10 µM. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: After incubation, add a cell viability reagent (e.g., CellTiter-Glo®).
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate IC50 values by plotting the percentage of viable cells against the log of the compound concentration. All experiments should be performed in duplicate and repeated at least three times.[1]
2. In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in mice.[1][2][7]
-
Cell Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 2 x 10^6 NCI-H1048 cells) in a 1:1 mixture with a basement membrane matrix into the flank of immunodeficient mice (e.g., SCID or nu/nu mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average size of 200-300 mm³, randomize the mice into treatment and control groups.
-
Drug Formulation and Dosing: Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer the compound orally (p.o.) once daily at the desired doses (e.g., 50, 150, 350 mg/kg). The control group should receive the vehicle only.
-
Monitoring: Measure tumor volumes and body weights regularly (e.g., twice a week).
-
Endpoint: Continue treatment for the duration of the study. At the endpoint, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for p-Akt).
-
Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the control group.
Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | PI3K inhibitor | CAS 1276553-09-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound|1276553-09-3|Active Biopharma Corp [activebiopharma.com]
- 5. Targeting small cell lung cancer harboring PIK3CA mutation with a selective oral PI3K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Optimizing PF-4989216 concentration for cell culture experiments
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers using PF-4989216 in cell culture experiments. The information is designed to help optimize experimental design and overcome common challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable, and selective inhibitor of the phosphoinositide 3-kinase (PI3K) family, with particular potency against p110α and p110δ isoforms.[1][2][3] The primary mechanism of action involves blocking the PI3K/Akt/mTOR signaling pathway.[3][4] This inhibition disrupts downstream cellular processes, leading to a blockage of cell-cycle progression, a reduction in cell transformation, and the induction of apoptosis, particularly in cancer cells harboring PIK3CA mutations.[1][4]
Q2: How should I prepare and store stock solutions of this compound?
Proper preparation and storage are critical for maintaining the compound's activity. Most researchers use dimethyl sulfoxide (B87167) (DMSO) to prepare high-concentration stock solutions (e.g., 10-25 mM).[2][5] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store aliquots at -20°C or -80°C for long-term stability.[2][5][6]
Table 1: Solubility of this compound
| Solvent | Reported Concentration |
|---|---|
| DMSO | 25 - 76 mg/mL[1][2] |
| DMF | 25 mg/mL[2] |
| Ethanol | 1 - 7 mg/mL[1][2][7] |
| Water | Insoluble[1] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL[2] |
Q3: What is a good starting concentration for my cell line?
The optimal concentration of this compound is highly dependent on the cell line, particularly its genetic background (e.g., PIK3CA mutation status).[4] A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) in your specific model.[5] For initial experiments, a common starting point is a high concentration of 10 µM, followed by serial dilutions (e.g., 3-fold or 10-fold) to cover a broad range.[1][7]
Table 2: Biochemical Potency (IC50/Ki) of this compound Against PI3K Isoforms
| Target | IC50 / Ki (nM) |
|---|---|
| p110α | 2 (IC50) / 0.6 (Ki)[1][6][7] |
| p110β | 142 (IC50)[1][7] |
| p110γ | 65 (IC50)[1][7] |
| p110δ | 1 (IC50)[1][7] |
| VPS34 | 110 (IC50)[1][7] |
Table 3: Reported Cellular Potency (IC50) of this compound in Various Cell Lines
| Cell Line | Description | IC50 (µM) |
|---|---|---|
| NCI-H69, NCI-H1048 | Small Cell Lung Cancer (PIK3CA mutant) | Sensitive (specific IC50 not detailed)[1] |
| S1 | Human Colon Carcinoma | 1.11[6][8] |
| S1-M1-80 | S1 subline (ABCG2-overexpressing) | 6.79[6][8] |
| MCF-7 | Human Breast Carcinoma | 2.30[6][8] |
| HEK293 (pcDNA) | Human Embryonic Kidney | 0.44[6][8] |
| HEK293 (ABCB1) | ABCB1-transfected | 0.38[6][8] |
| HEK293 (ABCG2) | ABCG2-transfected | 5.05[6][8] |
Q4: What is the maximum recommended concentration of DMSO in the final culture medium?
High concentrations of the solvent can be toxic to cells.[5] It is a standard practice to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity and off-target effects.
Section 2: Troubleshooting Guide
Problem: I'm not seeing any effect on my cells after treatment with this compound.
This is a common issue that can arise from several factors. Systematically evaluating your experimental setup can help identify the cause.
-
Verify Concentration: Ensure you have performed a dose-response curve. The required effective concentration can vary significantly between cell lines.[6][8]
-
Check Compound Integrity: Compound degradation can lead to a loss of activity. Use a fresh aliquot of your stock solution and avoid repeated freeze-thaw cycles.[5]
-
Confirm Target Pathway Activity: Verify that the PI3K/Akt pathway is active in your cell line under your specific culture conditions. You can assess the baseline phosphorylation of Akt (at Ser473 or Thr308) via Western blot.
-
Consider Cell Permeability and Efflux: Some cell lines overexpress ATP-binding cassette (ABC) transporters that can actively pump the inhibitor out of the cell, reducing its effective intracellular concentration.[6][8]
Problem: I'm observing high levels of cell death even at very low concentrations.
-
Assess Solvent Toxicity: Prepare a "vehicle-only" control with the highest concentration of DMSO used in your experiment to ensure the observed toxicity is not from the solvent.
-
Use the Lowest Effective Concentration: Once you determine the IC50 from a dose-response curve, use the lowest concentration that achieves the desired biological effect for downstream experiments to minimize potential off-target toxicity.[5]
-
Check for Off-Target Effects: While this compound is selective, high concentrations may inhibit other kinases. If toxicity is a concern, consider using a more selective inhibitor if available or validating the phenotype with a second, structurally different PI3K inhibitor.
Problem: The compound is precipitating in my cell culture medium.
-
Check Final Solvent Concentration: Ensure the final DMSO concentration is low (ideally ≤0.1%). High organic solvent concentrations can cause compounds to fall out of solution in aqueous media.
-
Verify Solubility Limit: this compound is insoluble in water.[1] The presence of serum proteins in the media can aid solubility, but precipitation may still occur at high concentrations. If you observe precipitation, try lowering the starting concentration or preparing fresh dilutions immediately before use.
Section 3: Experimental Protocols
Protocol 1: Determining the Optimal Concentration via a Cell Viability Assay
This protocol provides a framework for a dose-response experiment to determine the IC50 of this compound.
-
Cell Seeding: Plate your cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight at 37°C in 5% CO₂.[1]
-
Compound Preparation: Prepare a 2X working solution of this compound by performing a serial dilution in culture medium. A common starting concentration for the series is 20 µM (for a final concentration of 10 µM), followed by 3-fold or 10-fold dilutions. Include a vehicle (DMSO) control.
-
Cell Treatment: Add an equal volume of the 2X compound working solution to each well, effectively halving the concentration to the desired final concentration.
-
Incubation: Incubate the plate for a duration relevant to your experimental question, typically 72 hours for cell viability assays.[1]
-
Readout: Use a suitable cell viability reagent, such as CellTiter-Glo®, following the manufacturer's instructions.[1] Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: Assessing Target Inhibition via Western Blot for Phospho-Akt
This protocol confirms that this compound is inhibiting the PI3K pathway in your cells.
-
Cell Treatment: Plate cells in larger format vessels (e.g., 6-well plates) and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) and a vehicle control for a shorter duration (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to assess the specific reduction in phosphorylation. A dose-dependent decrease in the p-Akt/Total Akt ratio confirms target engagement.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound|1276553-09-3|Active Biopharma Corp [activebiopharma.com]
- 4. Targeting small cell lung cancer harboring PIK3CA mutation with a selective oral PI3K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.com [targetmol.com]
- 8. This compound | PI3K inhibitor | CAS 1276553-09-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
Common toxicities associated with PI3K inhibitors like PF-4989216
Disclaimer: The following information is based on the known class-wide toxicities of Phosphoinositide 3-kinase (PI3K) inhibitors. Specific toxicity data for PF-4989216 is limited in publicly available literature. Researchers should exercise caution and establish a comprehensive safety monitoring plan during their experiments.
Troubleshooting Guide: Common Toxicities with PI3K Inhibitors
Researchers using PI3K inhibitors like this compound may encounter a range of on- and off-target toxicities. This guide provides an overview of common adverse events, potential mechanisms, and recommended actions for preclinical research settings.
Table 1: Troubleshooting Common PI3K Inhibitor-Associated Toxicities
| Observed Toxicity | Potential Clinical Manifestation (in vivo) | Potential In Vitro Observation | Potential Mechanism | Recommended Action/Monitoring |
| Hyperglycemia | Elevated blood glucose levels. | Altered glucose uptake in cells. | Inhibition of PI3Kα, which is crucial for insulin (B600854) signaling and glucose metabolism.[1][2] | - Monitor blood glucose levels regularly in animal models. - In vitro, assess glucose consumption from the media. - Consider dose reduction or intermittent dosing schedules. |
| Diarrhea/Colitis | Loose stools, dehydration, weight loss. | Increased epithelial cell permeability, inflammatory cytokine production in co-culture models. | Inhibition of PI3Kδ can disrupt immune homeostasis in the gut, leading to an inflammatory response.[1][2] | - Monitor animal models for changes in stool consistency and body weight. - For severe cases, consider dose interruption and supportive care. - Histopathological analysis of intestinal tissue can confirm colitis. |
| Hepatotoxicity | Elevated liver enzymes (ALT, AST). | Increased cell death in primary hepatocyte cultures. | Immune-mediated inflammation of the liver.[1][3] | - Monitor liver function tests in animal models. - In vitro, assess cytotoxicity in liver cell lines (e.g., HepG2). - Consider dose reduction if significant elevations are observed. |
| Rash/Dermatitis | Skin redness, inflammation, lesions. | Increased inflammatory markers in skin cell cultures. | Disruption of immune cell function in the skin.[4][5] | - Regularly inspect the skin of animal models. - For in vitro studies, co-culture models with immune cells can be informative. - Topical corticosteroids may be considered for management in animal models. |
| Hypertension | Elevated blood pressure. | Not directly applicable. | Inhibition of PI3Kα can lead to transient increases in blood pressure.[1] | - Monitor blood pressure in animal models. - Ensure appropriate hydration. |
| Infections | Increased susceptibility to opportunistic pathogens. | Impaired immune cell function (e.g., reduced phagocytosis, cytokine production). | PI3K isoforms are critical for the function of various immune cells.[4][6] | - Maintain a sterile environment for animal studies. - Monitor for signs of infection. - Prophylactic antibiotics may be considered in some models. |
| Neutropenia | Reduced neutrophil counts. | Reduced proliferation and differentiation of myeloid progenitor cells. | PI3K signaling is involved in hematopoiesis.[6] | - Monitor complete blood counts in animal models. - Consider dose adjustments if severe neutropenia occurs. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K Signaling Pathway and Inhibition by this compound.
References
- 1. onclive.com [onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
Technical Support Center: Mechanisms of Acquired Resistance to PF-4989216
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to the PI3K inhibitor, PF-4989216.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments aimed at generating and characterizing cell lines with acquired resistance to this compound.
Issue 1: Difficulty in Establishing a Stable this compound-Resistant Cell Line
-
Question: We have been treating our cancer cell line with increasing concentrations of this compound for several months, but we are not observing a stable resistant phenotype. The cells either die off at higher concentrations or their resistance is not maintained after drug withdrawal. What could be the issue?
-
Answer: Establishing a stable drug-resistant cell line can be a lengthy process, often taking from 3 to 18 months.[1][2] Several factors could be contributing to the difficulties you are experiencing. Here are some potential causes and troubleshooting steps:
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Inappropriate Starting Concentration: The initial concentration of this compound may be too high, causing excessive cell death before resistance mechanisms can emerge. It is recommended to start the drug induction at the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line.[3]
-
Rapid Dose Escalation: Increasing the drug concentration too quickly can also lead to widespread cell death.[4] A gradual, stepwise increase in concentration is recommended, allowing the cell population to adapt.[3][5]
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Inadequate Recovery Time: For pulsed-selection strategies, where the drug is removed for a period, the recovery time may be insufficient for the surviving cells to proliferate.[1][2]
-
Cell Line Heterogeneity: The parental cell line may be highly heterogeneous, and the sub-population capable of developing resistance may be very small.
Troubleshooting & Optimization:
-
Optimize Initial Drug Concentration: Perform a dose-response curve to accurately determine the IC20 of your parental cell line for this compound.
-
Gradual Dose Escalation: Once the cells are stably growing at the initial concentration, increase the dose by a factor of 1.5 to 2.[6]
-
Pulsed Dosing: Consider a "pulse-chase" method where cells are treated with a higher concentration of this compound for a shorter duration (e.g., 24-48 hours), followed by a recovery period in drug-free medium.[6]
-
Monitor Cell Health: Closely observe cell morphology and growth rates. If significant cell death occurs, reduce the drug concentration to the previous stable level and allow for a longer recovery period.[4][6]
-
Cryopreservation: It is advisable to freeze cell stocks at each stage of dose escalation to have backups.[7]
-
Issue 2: Inconsistent IC50 Values in the Resistant Cell Line
-
Question: We have established a this compound-resistant cell line, but the IC50 values vary significantly between experiments. How can we ensure our results are reproducible?
-
Answer: Inconsistent IC50 values can be frustrating and may point to issues with experimental technique or the stability of the resistant phenotype.
Troubleshooting & Optimization:
-
Uneven Cell Seeding: Ensure a single-cell suspension before seeding to avoid clumps, which can lead to variability in cell numbers per well.[4]
-
Contamination: Regularly test your cell cultures for mycoplasma and other contaminants, as these can affect cell health and drug response.[4]
-
Instability of the Resistant Phenotype: Acquired resistance can sometimes be transient. To maintain selection pressure, periodically culture the resistant cells in the presence of the highest tolerated concentration of this compound.[4]
-
Standardized Assay Protocol: Ensure that all parameters of your cell viability assay (e.g., cell seeding density, drug incubation time, reagent concentrations) are consistent across all experiments.
-
Issue 3: No Significant Change in PI3K Pathway Activation in Resistant Cells
-
Question: We have a cell line with confirmed resistance to this compound (based on IC50 values), but Western blot analysis does not show a significant reactivation of p-AKT or other downstream effectors of PI3K in the presence of the drug. What other mechanisms could be at play?
-
Answer: While reactivation of the target pathway is a common resistance mechanism, other "bypass" or "off-target" mechanisms can also confer resistance. Here are some possibilities to investigate:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway. For PI3K inhibitors, this often involves the MAPK/ERK pathway.[8] Investigate the phosphorylation status of key proteins in this pathway, such as MEK and ERK.
-
Upregulation of other Receptor Tyrosine Kinases (RTKs): Increased signaling from other RTKs like EGFR, HER2, or MET can provide alternative survival signals.[8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump this compound out of the cells, reducing its intracellular concentration.[9][10][11]
-
Mutations in Downstream Effectors: Mutations in genes downstream of PI3K, such as KRAS, can lead to constitutive activation of pro-survival signaling, rendering the inhibition of PI3K ineffective.[12][13]
Experimental Validation:
-
Western Blotting: Expand your analysis to include key proteins from the MAPK pathway (p-MEK, p-ERK) and other relevant RTKs.
-
Gene Expression Analysis: Use qPCR or RNA-seq to look for upregulation of genes encoding ABC transporters (e.g., ABCG2) or other RTKs.
-
Functional Assays for ABC Transporters: Use specific inhibitors of ABC transporters (e.g., Ko143 for ABCG2) in combination with this compound to see if sensitivity is restored.[14]
-
Gene Sequencing: Sequence key downstream oncogenes like KRAS to check for acquired mutations.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to this compound?
A1: Based on studies of this compound and other PI3K inhibitors, the primary mechanisms of acquired resistance can be categorized as follows:
-
Increased Drug Efflux: Overexpression of the ABCG2 transporter has been shown to confer resistance to this compound by actively removing the drug from the cell.[9][10][11]
-
Bypass Signaling Pathway Activation:
-
MAPK/ERK Pathway: Reactivation of the MAPK/ERK pathway can provide an alternative route for cell proliferation and survival.[8]
-
Other Receptor Tyrosine Kinases (RTKs): Upregulation and activation of other RTKs, such as MET, HER2, or EGFR, can sustain downstream signaling despite PI3K inhibition.[8][15]
-
-
Alterations in Downstream Effectors: Acquired mutations in downstream signaling molecules like KRAS can lead to constitutive pathway activation, making the cells independent of upstream PI3K signaling.[13]
-
Feedback Loop Activation: Inhibition of the PI3K/AKT pathway can sometimes lead to the release of negative feedback loops, resulting in the activation of other pro-survival pathways.[8]
Q2: How do I confirm that my resistant cell line is overexpressing the ABCG2 transporter?
A2: You can use a combination of the following methods:
-
Western Blotting: Use an antibody specific to ABCG2 to compare its protein expression levels in your parental and resistant cell lines. An increased band intensity in the resistant line would indicate overexpression.
-
Quantitative PCR (qPCR): Measure the mRNA levels of the ABCG2 gene in both cell lines. A significant increase in ABCG2 mRNA in the resistant cells suggests transcriptional upregulation.
-
Flow Cytometry: Use a fluorescently labeled antibody against ABCG2 to quantify its surface expression on the cells.
-
Functional Assays: Treat your resistant cells with this compound in the presence and absence of a specific ABCG2 inhibitor, such as Ko143.[14] A significant decrease in the IC50 of this compound in the presence of the inhibitor would functionally confirm the role of ABCG2 in the resistance phenotype.
Q3: Can HGF (Hepatocyte Growth Factor) mediate resistance to this compound?
A3: While direct studies on HGF-mediated resistance to this compound are limited, it is a plausible mechanism. HGF is the ligand for the MET receptor tyrosine kinase. Activation of MET signaling by HGF can strongly activate the PI3K/AKT pathway.[16][17] Therefore, in an environment with high levels of HGF, the increased signaling input through the MET receptor could potentially overcome the inhibitory effects of this compound, leading to resistance.[18] To test this, you could culture your cells in the presence of HGF and assess the sensitivity to this compound.
Q4: What is the expected fold-change in IC50 for a cell line to be considered "resistant"?
A4: While there is no universal cutoff, a 3- to 10-fold increase in the IC50 value compared to the parental cell line is generally considered to represent drug resistance.[5] However, for clinically relevant models, even a 2- to 8-fold increase can be significant.[1][2] The degree of resistance can depend on the specific mechanism and the selection process used.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental/Resistant | Key Genetic Feature | This compound IC50 (µM) | Reference |
| S1 | Parental Human Colon Carcinoma | - | 1.11 ± 0.09 | [10][11] |
| S1-M1-80 | Resistant Subline | ABCG2 Overexpression | 6.79 ± 1.00 | [10][11] |
| MCF-7 | Parental Human Breast Carcinoma | - | 2.30 ± 0.68 | [10][11] |
| MCF7-FLV1000 | Resistant Subline | ABCG2 Overexpression | 23.26 ± 2.94 | [10][11] |
| MCF7-AdVp3000 | Resistant Subline | ABCG2 Overexpression | 62.57 ± 5.46 | [10][11] |
| HEK293 | Parental | pcDNA (Control) | 0.44 ± 0.05 | [10][11] |
| MDR19-HEK293 | Transfected | ABCB1 Overexpression | 0.38 ± 0.06 | [10][11] |
| R482-HEK293 | Transfected | ABCG2 Overexpression | 5.05 ± 0.89 | [10][11] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line by Gradual Dose Escalation
This protocol describes a common method for developing a drug-resistant cell line in vitro.[2][3][5]
-
Determine the IC50 of the Parental Cell Line:
-
Seed the parental cells in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CCK-8).
-
Calculate the IC50 value.
-
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing this compound at a starting concentration equal to the IC20.
-
Maintain the cells in this medium, changing it every 2-3 days, until the cells resume a normal growth rate.
-
-
Stepwise Dose Escalation:
-
Once the cells are growing stably, increase the concentration of this compound by a factor of 1.5 to 2.
-
Again, maintain the cells in this higher concentration until a stable growth rate is achieved.
-
At each stable step, it is recommended to cryopreserve a stock of the cells.[7]
-
-
Repeat and Monitor:
-
Continue this process of stepwise dose escalation. This can take several months.
-
Periodically perform an IC50 assay to determine the fold-resistance compared to the parental cell line.
-
-
Establishment of the Resistant Line:
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the cell line is considered resistant.
-
The resistant cell line should be maintained in a medium containing the highest tolerated concentration of this compound to preserve the resistant phenotype.
-
Protocol 2: Western Blot Analysis of PI3K Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K pathway, such as AKT.[19][20][21]
-
Cell Culture and Treatment:
-
Plate both parental and this compound-resistant cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach and grow overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., p-AKT Ser473, total AKT, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate (ECL) to the membrane.
-
Capture the signal using a chemiluminescence imager.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control (e.g., GAPDH).
-
Visualizations
Caption: PI3K signaling pathway and mechanisms of resistance to this compound.
Caption: Experimental workflow for generating a drug-resistant cell line.
Caption: Troubleshooting logic for unexpected resistance mechanisms.
References
- 1. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 2. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | PI3K inhibitor | CAS 1276553-09-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 12. oncologynews.com.au [oncologynews.com.au]
- 13. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Transient PI3K inhibition induces apoptosis and overcomes HGF-mediated resistance to EGFR-TKIs in EGFR mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
PF-4989216 stability in DMSO at -20°C
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability of PF-4989216 when stored in Dimethyl Sulfoxide (DMSO) at -20°C.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For this compound dissolved in DMSO, storage at -20°C is a common practice. However, the recommended duration for maintaining stability at this temperature varies among suppliers. It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles. For longer-term storage, -80°C is often recommended.
Q2: How long can I store a this compound stock solution in DMSO at -20°C?
A2: The stability of this compound in DMSO at -20°C can range from one month to over a year, with some suppliers indicating stability for up to four years.[1][2][3] It is best practice to refer to the manufacturer's datasheet that accompanied your specific lot of the compound. For critical experiments, it is recommended to use a freshly prepared stock solution or one that has been stored for a shorter period.
Q3: Are there any signs of degradation I should look for in my this compound DMSO stock solution?
A3: Visual inspection for precipitation or color change is a basic first step. However, the absence of visible changes does not guarantee compound integrity. For sensitive assays, periodic analytical validation of the stock solution's concentration and purity (e.g., via HPLC) is recommended, especially if the stock has been stored for an extended period.
Q4: What is the signaling pathway targeted by this compound?
A4: this compound is a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K).[1][4][5][6] It acts on the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, survival, and apoptosis.[3] Inhibition of this pathway is a key mechanism for its anti-cancer activity, particularly in cancers with mutations in the PIK3CA gene.[4][5][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results using a this compound DMSO stock. | Compound degradation due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO.[1] Aliquot the new stock into single-use volumes to minimize freeze-thaw cycles.[1] |
| Precipitate observed in the this compound stock solution upon thawing. | The solubility limit may have been exceeded, or the compound has precipitated out of solution during storage. Moisture absorption by DMSO can also reduce solubility.[1] | Gently warm the solution to 37°C and vortex to redissolve the compound completely before use. Ensure the cap is tightly sealed to prevent moisture absorption. Use fresh, anhydrous DMSO for preparing stock solutions.[1] |
| Reduced or no activity of this compound in cellular assays. | The compound may have degraded, or the stock solution concentration is inaccurate. | Verify the concentration of the stock solution using a spectrophotometer or an analytical method like HPLC. If degradation is suspected, use a freshly prepared stock solution. Consider running a positive control to ensure the assay is performing as expected. |
Quantitative Data Summary
The stability of this compound in DMSO at -20°C as indicated by various suppliers is summarized below. It is important to note that these are general guidelines, and stability can be influenced by the specific grade of DMSO used and the handling procedures.
| Supplier | Recommended Storage Duration at -20°C | Recommended Storage Duration at -80°C |
| Selleck Chemicals | 1 month[1] | 1 year[1] |
| MedChemExpress | 1 year[2] | 2 years[2] |
| MedKoo Biosciences | Long term (months to years)[4] | Not specified |
| Cayman Chemical | ≥ 4 years[3] | Not specified |
| APExBIO | Not recommended for long-term storage[7] | Not specified |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 380.4 g/mol ), dissolve 3.804 mg in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile tubes to minimize contamination and freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C as per your experimental requirements and the stability data provided.
-
Visualizations
Caption: PI3K Signaling Pathway Inhibition by this compound.
Caption: Recommended Workflow for Handling this compound Stock Solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound|1276553-09-3|Active Biopharma Corp [activebiopharma.com]
- 6. This compound | PI3K inhibitor | CAS 1276553-09-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. apexbt.com [apexbt.com]
How to minimize PF-4989216 off-target kinase activity
Welcome to the technical support center for PF-4989216. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer strategies for minimizing potential off-target kinase activity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K).[1][2] It shows high potency against the Class I PI3K isoforms, particularly p110α and p110δ.[1][3][4][5] Its primary mechanism of action is the inhibition of the PI3K signaling pathway, which is frequently activated in various cancers.[6][7]
Q2: How selective is this compound? Are there known off-targets?
A2: this compound is considered a highly selective inhibitor for the PI3K family.[6] Its inhibitory activity is significantly higher for PI3Kα and PI3Kδ isoforms compared to other related kinases like mTOR.[1][8] Studies have shown excellent selectivity against panels of other kinases, with one report indicating selectivity against 40 additional kinases.[1][8] However, like any kinase inhibitor, the potential for off-target activity exists, especially at higher concentrations. The key to minimizing these effects is to use the lowest effective concentration and validate that the observed phenotype is due to on-target PI3K inhibition.
Q3: What concentration of this compound should I use in my cell-based assays to maximize on-target activity?
A3: The optimal concentration is cell-line dependent and should be determined empirically. Start by performing a dose-response curve to determine the IC50 for inhibition of PI3K signaling (e.g., by measuring phosphorylation of Akt at Ser473) and for cell viability (e.g., using an MTT or CCK-8 assay).[1] For selectivity, it is crucial to use concentrations at or near the IC50 for on-target pathway inhibition and well below concentrations that induce broad cytotoxicity. Using concentrations significantly higher than the IC50 for the primary target dramatically increases the risk of engaging off-target kinases.
Q4: My results are not consistent with known outcomes of PI3K inhibition. Could this be due to off-target effects?
A4: It is possible. If the observed phenotype (e.g., unexpected changes in cell morphology, proliferation, or activation of other signaling pathways) does not align with the established roles of PI3K, you should consider the possibility of off-target activity. Please refer to the troubleshooting guide below for a systematic approach to investigate this issue.
Quantitative Selectivity Profile of this compound
The following table summarizes the reported inhibitory potency of this compound against its primary PI3K isoform targets and the related mTOR kinase. A lower value indicates higher potency. This data is essential for designing experiments and interpreting results.
| Target | Potency (IC50 / Ki) | Reference |
| p110α (PI3Kα) | 2 nM (IC50), 0.6 nM (Ki) | [3][8] |
| p110δ (PI3Kδ) | 1 nM (IC50) | [3][4] |
| p110γ (PI3Kγ) | 65 nM (IC50) | [3][4] |
| p110β (PI3Kβ) | 142 nM (IC50) | [3][4] |
| VPS34 | 110 nM (IC50) | [3][4] |
| mTOR | 1440 nM (Ki) | [1][8] |
Troubleshooting Guide
This guide provides a systematic approach to address common issues encountered during experiments with this compound.
Issue 1: An unexpected or inconsistent cellular phenotype is observed.
This can occur if the inhibitor is engaging unintended targets or if the cellular context involves signaling pathways that compensate for PI3K inhibition.
Troubleshooting Steps & Expected Outcomes:
| Step | Action | Rationale | Expected Outcome |
| 1. Confirm On-Target Engagement | Perform a Western blot to analyze the phosphorylation status of direct PI3K downstream effectors, such as Akt (p-Akt S473). Run a dose-response and time-course experiment. | This verifies that this compound is inhibiting the PI3K pathway at the concentrations used in your experiment. | A dose-dependent decrease in p-Akt levels should be observed at concentrations consistent with the inhibitor's known potency. |
| 2. Use a Structurally Different PI3K Inhibitor | Treat your cells with another well-characterized PI3K inhibitor that has a different chemical scaffold (e.g., Pictilisib/GDC-0941). | If the same phenotype is produced by two different inhibitors for the same target, it is more likely to be an on-target effect.[9] | The alternative inhibitor should reproduce the phenotype observed with this compound. If not, an off-target effect of this compound is likely. |
| 3. Perform a Genetic "Rescue" Experiment | Overexpress a drug-resistant mutant of the target kinase (if available). | This is a rigorous control to confirm that the observed phenotype is a direct result of inhibiting the intended target.[10] | The cellular phenotype should be reversed or "rescued" in cells expressing the resistant mutant, confirming the effect is on-target. |
| 4. Broad Kinase Profiling | If off-target activity is strongly suspected, submit the compound for a broad kinase screening panel (see Protocol 1). | This will experimentally identify which other kinases, if any, are inhibited by this compound at the concentrations being used.[9][11] | Identification of specific off-target kinases that may be responsible for the observed phenotype. |
Issue 2: High levels of cytotoxicity are observed at effective concentrations.
This may suggest that the therapeutic window is narrow in your specific cell model, or that off-target effects are contributing to cell death.
Troubleshooting Steps & Expected Outcomes:
| Step | Action | Rationale | Expected Outcome |
| 1. Re-evaluate Dose-Response | Perform parallel dose-response curves for PI3K pathway inhibition (p-Akt) and cytotoxicity (e.g., Annexin V staining or cell viability assays). | To determine the concentration window where on-target inhibition occurs without significant cytotoxicity. | Ideally, you will identify a concentration range that effectively inhibits PI3K signaling with minimal impact on cell viability. |
| 2. Check for Compound Instability or Solubility Issues | Visually inspect the media for any signs of compound precipitation. Confirm the stability of the inhibitor in your specific culture media over the course of the experiment. | Precipitated compound can cause non-specific, artifactual effects, including cytotoxicity.[9] | The inhibitor should remain fully solubilized at the working concentration. |
| 3. Compare with Genetic Knockdown | Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target PI3K isoform (e.g., PIK3CA). | Genetic approaches provide a highly specific way to validate that the phenotype (in this case, cytotoxicity) is a true consequence of target inhibition.[10] | If genetic knockdown of the PI3K isoform phenocopies the cytotoxicity observed with this compound, it suggests the toxicity is an on-target effect. |
Visualizations
Caption: Simplified PI3K/AKT signaling pathway showing the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected experimental results with a kinase inhibitor.
Caption: Experimental workflow for comprehensively assessing kinase inhibitor selectivity.
Experimental Protocols
Protocol 1: In Vitro Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[9] This is typically performed as a service by specialized vendors.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO). The service provider will typically perform serial dilutions. A common screening concentration is 1 µM to identify potent off-targets.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a panel of hundreds of human kinases (e.g., Eurofins, Reaction Biology).
-
Assay Format: The service will use a validated assay format. A common method is a radiometric assay that measures the transfer of radiolabeled phosphate (B84403) from [γ-³³P]ATP to a specific substrate.[12]
-
The kinase, its specific substrate, and this compound are combined in a reaction buffer.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
After incubation, the reaction is stopped, and the phosphorylated substrate is captured on a filter plate.
-
Radioactivity is measured using a scintillation counter to determine the percentage of kinase activity inhibition compared to a DMSO control.[10][12]
-
-
Data Analysis: The primary screen results are usually reported as "% Inhibition" at a fixed concentration. Hits (kinases showing significant inhibition) are then followed up with dose-response curves to determine IC50 values. The data allows for direct comparison of potency against the primary target versus off-targets.
Protocol 2: Cellular Target Engagement via Western Blot
Objective: To confirm that this compound inhibits the PI3K pathway in a cellular context by measuring the phosphorylation of the downstream effector, Akt.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cell line with a known PIK3CA mutation like NCI-H1048 or NCI-H69) at an appropriate density and allow them to adhere overnight.[3]
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal PI3K pathway activity.
-
Treat cells with serial dilutions of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours).
-
If applicable, stimulate the pathway with a growth factor (e.g., EGF, IGF-1) for 15-30 minutes before harvesting.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. The ratio of p-Akt to total Akt should decrease in a dose-dependent manner with this compound treatment, confirming on-target engagement.
References
- 1. This compound | PI3K inhibitor | CAS 1276553-09-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Apoptosis | PI3K | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Targeting small cell lung cancer harboring PIK3CA mutation with a selective oral PI3K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing PI3K Alpha Inhibitor-Induced Hyperglycemia
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions, troubleshooting strategies, and detailed experimental protocols for managing hyperglycemia as an on-target side effect of PI3K alpha inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do PI3K alpha inhibitors cause hyperglycemia?
A: Hyperglycemia is an expected, on-target effect of PI3K alpha inhibition.[1] The PI3K/AKT pathway is a critical component of insulin (B600854) signaling.[2][3][4] When insulin binds to its receptor on cells in tissues like skeletal muscle and adipose tissue, it activates PI3K alpha, which in turn activates AKT.[2][5] Activated AKT promotes the translocation of glucose transporters (like GLUT4) to the cell surface, facilitating glucose uptake from the blood.[1][2] It also promotes the conversion of glucose into glycogen (B147801) for storage (glycogenesis) and suppresses the production of new glucose in the liver (gluconeogenesis).[1][6]
By blocking PI3K alpha, these inhibitors disrupt this entire cascade.[6] This leads to:
-
Decreased Glucose Uptake: Tissues like muscle and fat take up less glucose from the blood.[6][7]
-
Increased Glucose Production: The liver increases glycogenolysis (breakdown of glycogen) and gluconeogenesis (new glucose production).[1][6][8]
The net result is an elevation of glucose in the bloodstream (hyperglycemia).[6] The pancreas then attempts to compensate by releasing more insulin, leading to hyperinsulinemia.[1][6]
Diagram: PI3K Alpha Inhibition and Insulin Signaling
References
- 1. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. edm.bioscientifica.com [edm.bioscientifica.com]
- 8. uspharmacist.com [uspharmacist.com]
Technical Support Center: Overcoming Compensatorische Signalwege mit PF-4989216
Dieser technische Support-Hub bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung umfassende Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) für die Arbeit mit dem PI3K-Inhibitor PF-4989216. Der Schwerpunkt liegt auf der Überwindung kompensatorischer Signalwege, die die Wirksamkeit des Medikaments beeinträchtigen können.
Häufig gestellte Fragen (FAQs)
F1: Was ist der primäre Wirkmechanismus von this compound?
A1: this compound ist ein potenter und selektiver Inhibitor der Phosphoinositid-3-Kinase (PI3K) mit besonderer Wirksamkeit gegen die p110α-Isoform.[1][2][3][4][5] In Zellen mit Mutationen im PIK3CA-Gen hemmt this compound die PI3K-Signalübertragung, was zu einer Blockade des Zellzyklusfortschritts und zur Induktion von Apoptose führt.[1]
F2: Warum beobachte ich eine verminderte Wirksamkeit von this compound im Laufe der Zeit in meinen Zellkulturexperimenten?
A2: Eine verminderte Wirksamkeit im Laufe der Zeit ist oft auf die Aktivierung kompensatorischer Signalwege zurückzuführen.[6] Wenn der PI3K-Signalweg gehemmt wird, können Zellen alternative Signalwege hochregulieren, um das Überleben und die Proliferation zu fördern. Zu den häufigsten kompensatorischen Mechanismen gehören die Aktivierung des MAPK/ERK-Signalwegs und des STAT3-Signalwegs.[7][8][9][10]
F3: Welche Konzentration von this compound sollte ich für meine In-vitro-Experimente verwenden?
A3: Die wirksame Konzentration von this compound kann je nach Zelllinie und experimentellem Aufbau variieren. In der Literatur werden Konzentrationen im Bereich von 10 nM bis 10 µM für Zellkultur-Experimente verwendet.[1] Es wird empfohlen, eine Dosis-Wirkungs-Kurve zu erstellen, um die optimale Konzentration für Ihre spezifische Zelllinie und Ihren Assay zu bestimmen.
F4: Ist this compound für In-vivo-Studien geeignet?
A4: Ja, this compound ist oral bioverfügbar und hat in präklinischen Tiermodellen eine Antitumoraktivität gezeigt.[1][3] Dosierungen in In-vivo-Studien reichten von 25 bis 350 mg/kg bei oraler Verabreichung.[2]
Quantitative Datenzusammenfassung
Die folgenden Tabellen fassen die quantitativen Daten zur Wirksamkeit von this compound aus verschiedenen Quellen zusammen.
Tabelle 1: In-vitro-Wirksamkeit von this compound (IC50-Werte)
| Isoform/Zelllinie | IC50 (nM) | Anmerkungen |
| p110α | 2 | [1][4][5][11] |
| p110β | 142 | [1][4][5][11] |
| p110γ | 65 | [1][4][5][11] |
| p110δ | 1 | [1][4][5][11] |
| VPS34 | 110 | [1][4][5][11] |
| NCI-H69 (SCLC) | Variiert | [1] |
| NCI-H1048 (SCLC) | Variiert | [1] |
| Lu99A (SCLC) | Variiert | [1] |
Tabelle 2: In-vivo-Dosierung von this compound
| Tiermodell | Dosierung | Verabreichungsweg | Referenz |
| SCID-Mäuse mit NCI-H69-Xenotransplantaten | 350 mg/kg | Oral (p.o.) | [1] |
| SCID-Mäuse mit NCI-H1048-Xenotransplantaten | 350 mg/kg | Oral (p.o.) | [1] |
| NCI-H1975-Xenotransplantate | 25-200 mg/kg (QD) | Oral (p.o.) | [2] |
Diagramme der Signalwege
Die folgenden Diagramme veranschaulichen den primären Signalweg, der von this compound gehemmt wird, und die wichtigsten kompensatorischen Signalwege, die als Reaktion darauf aktiviert werden.
Abbildung 1: Vereinfachter PI3K/AKT-Signalweg und der Angriffspunkt von this compound.
Abbildung 2: Kompensatorische Aktivierung der MAPK/ERK- und STAT3-Signalwege nach PI3K-Hemmung.
Leitfäden zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die bei Experimenten mit this compound auftreten können, und bietet Lösungen an.
Problem 1: Unerwartet hohe Zelllebensfähigkeit trotz Behandlung mit this compound
-
Mögliche Ursache 1: Aktivierung des kompensatorischen MAPK/ERK-Signalwegs.
-
Mögliche Ursache 2: Aktivierung des kompensatorischen STAT3-Signalwegs.
-
Mögliche Ursache 3: Hochregulierung von Rezeptor-Tyrosinkinasen (RTKs).
Problem 2: Inkonsistente Ergebnisse bei Western Blots für p-AKT
-
Mögliche Ursache 1: Variabilität in den Zellkulturbedingungen.
-
Lösung: Standardisieren Sie die Zelldichte, die Passagenzahl und die Serum-Aushungerungszeiten.[14] Stellen Sie sicher, dass die Zellen vor der Behandlung eine Konfluenz von 70-80 % erreichen.
-
-
Mögliche Ursache 2: Abbau von Proteinen während der Probenvorbereitung.
-
Lösung: Halten Sie die Proben jederzeit auf Eis und fügen Sie dem Lysepuffer unmittelbar vor Gebrauch frische Protease- und Phosphatase-Inhibitoren hinzu.[14]
-
-
Mögliche Ursache 3: Unzureichende Antikörperkonzentration oder Inkubationszeit.
-
Lösung: Titrieren Sie Ihren primären Antikörper, um die optimale Konzentration zu finden. Optimieren Sie die Inkubationszeiten für primäre und sekundäre Antikörper.
-
Abbildung 3: Workflow zur Fehlerbehebung bei unerwarteter Resistenz gegen this compound.
Detaillierte experimentelle Protokolle
1. Zellviabilitätsassay (MTT-Assay)
Dieses Protokoll beschreibt die Messung der Zellviabilität als Reaktion auf die Behandlung mit this compound.
-
Zellaussaat: Säen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von 5.000 bis 10.000 Zellen pro Well in 100 µL Kulturmedium aus und lassen Sie sie über Nacht anhaften.[15]
-
Behandlung: Bereiten Sie serielle Verdünnungen von this compound in Kulturmedium vor. Entfernen Sie das alte Medium aus den Wells und fügen Sie 100 µL des Mediums mit den entsprechenden Wirkstoffkonzentrationen hinzu. Schließen Sie eine Vehikelkontrolle (DMSO) ein.
-
Inkubation: Inkubieren Sie die Platte für die gewünschte Dauer (z. B. 72 Stunden) bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO2.[1]
-
MTT-Zugabe: Fügen Sie 10 µL einer 5 mg/mL MTT-Lösung in PBS zu jedem Well hinzu und inkubieren Sie die Platte für weitere 4 Stunden bei 37 °C.[3][4]
-
Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL DMSO oder eine Solubilisierungslösung zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen.[4]
-
Messung: Schütteln Sie die Platte 15 Minuten lang auf einem Orbitalschüttler und messen Sie die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät.[3]
2. Western-Blot-Analyse zur Untersuchung von Signalwegen
Dieses Protokoll beschreibt den Nachweis von phosphorylierten Proteinen in den PI3K-, MAPK- und STAT3-Signalwegen.
-
Zellbehandlung und Lyse: Behandeln Sie die Zellen in 6-Well-Platten wie gewünscht mit this compound. Waschen Sie die Zellen zweimal mit eiskaltem PBS und lysieren Sie sie in 100-150 µL eiskaltem RIPA-Puffer, der mit Protease- und Phosphatase-Inhibitoren ergänzt ist.[16]
-
Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration jedes Lysats mit einem BCA-Protein-Assay.
-
Probenvorbereitung: Mischen Sie 20-30 µg Protein mit Laemmli-Probenpuffer und erhitzen Sie es 5 Minuten lang bei 95 °C.
-
Gelelektrophorese: Laden Sie die Proben auf ein SDS-PAGE-Gel und lassen Sie die Elektrophorese laufen, um die Proteine nach Größe aufzutrennen.
-
Proteintransfer: Übertragen Sie die aufgetrennten Proteine vom Gel auf eine PVDF- oder Nitrocellulose-Membran.[16]
-
Blockierung und Antikörperinkubation: Blockieren Sie die Membran 1 Stunde lang bei Raumtemperatur in 5 %iger fettfreier Trockenmilch oder BSA in TBST. Inkubieren Sie die Membran über Nacht bei 4 °C mit dem primären Antikörper (z. B. Anti-p-AKT, Anti-p-ERK, Anti-p-STAT3), der in Blockierungspuffer verdünnt ist.[16]
-
Sekundärantikörper und Detektion: Waschen Sie die Membran dreimal mit TBST und inkubieren Sie sie 1 Stunde lang bei Raumtemperatur mit einem HRP-konjugierten sekundären Antikörper. Waschen Sie die Membran erneut dreimal mit TBST.[16]
-
Visualisierung: Detektieren Sie das Signal mit einem Chemilumineszenz-Substrat und bilden Sie die Banden mit einem Imaging-System ab.[16] Analysieren Sie die Bandenintensitäten, um die Proteinlevel zu quantifizieren.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. Feedback activation of STAT3 limits the response to PI3K/AKT/mTOR inhibitors in PTEN-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K inhibition results in enhanced HER signaling and acquired ERK dependency in HER2-overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity | MDPI [mdpi.com]
- 13. Feedback upregulation of HER3 (ErbB3) expression and activity attenuates antitumor effect of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Validating PF-4989216's Effect on p-AKT Levels by Western Blot: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the PI3Kα inhibitor PF-4989216 and its effect on the phosphorylation of AKT (p-AKT), a key downstream effector in the PI3K/AKT/mTOR signaling pathway. The performance of this compound is compared with other well-characterized PI3K pathway inhibitors, Buparlisib (a pan-PI3K inhibitor) and Alpelisib (a PI3Kα-specific inhibitor). This document includes supporting experimental data, detailed protocols for Western blot analysis, and visualizations of the signaling pathway and experimental workflow to aid researchers in their evaluation of these compounds.
Comparative Analysis of PI3K Inhibitors on p-AKT Levels
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[1] this compound is a potent and selective inhibitor of the p110α isoform of PI3K.[2] Its efficacy is often evaluated by its ability to reduce the phosphorylation of AKT at serine 473 (S473), a key indicator of pathway inhibition.
The following table summarizes the inhibitory effects of this compound, Buparlisib, and Alpelisib on p-AKT levels as determined by various in vitro studies. It is important to note that the experimental conditions, including cell lines and assay methods, may vary between studies, warranting caution in direct cross-study comparisons.
| Inhibitor | Target | Cell Line | Mutation Status | Method | Endpoint | Result | Reference |
| This compound | PI3Kα | NCI-H1048 (SCLC) | PIK3CA (H1047R) | ELISA | IC50 for p-AKT (S473) inhibition | 79 nM | [1] |
| This compound | PI3Kα | NCI-H69 (SCLC) | PIK3CA (E545K) | ELISA | IC50 for p-AKT (S473) inhibition | 130 nM | [1] |
| Buparlisib (BKM120) | Pan-PI3K | H460 (NSCLC) | PIK3CA (E545K) | Western Blot | % Inhibition of p-AKT (Ser473) at 1 µM | ~75% | |
| Alpelisib (BYL719) | PI3Kα | MCF7 (Breast Cancer) | PIK3CA (E545K) | Western Blot | p-AKT reduction | Dose-dependent reduction | [3] |
Note: SCLC stands for Small Cell Lung Cancer, and NSCLC for Non-Small Cell Lung Cancer. The data for Buparlisib and Alpelisib are derived from different studies and are presented for comparative context. Direct head-to-head studies are limited.
Signaling Pathway and Inhibitor Targets
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and highlights the points of inhibition for this compound and other PI3K inhibitors.
Experimental Protocol: Western Blot for p-AKT (Ser473)
This protocol outlines a standard procedure for validating the effect of this compound on p-AKT levels in cultured cancer cells using Western blotting.
1. Cell Culture and Treatment:
-
Culture the selected cancer cell line (e.g., NCI-H1048) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal p-AKT levels.
-
Treat the cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 1, 4, 24 hours). Include a vehicle control (DMSO).
-
For comparison, treat parallel wells with other PI3K inhibitors (e.g., Buparlisib, Alpelisib) at relevant concentrations.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein lysates to the same concentration with lysis buffer and loading dye.
-
Denature the protein samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-AKT (Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total AKT and a loading control protein (e.g., GAPDH or β-actin).
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-AKT signal to the total AKT signal and then to the loading control for each sample.
Experimental Workflow
The following diagram illustrates the key steps in the Western blot workflow for analyzing the effect of this compound on p-AKT levels.
References
A Comparative Analysis of PF-4989216 and BKM120 in PIK3CA Mutant Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical efficacy of two prominent phosphoinositide 3-kinase (PI3K) inhibitors, PF-4989216 and BKM120 (Buparlisib), in cancer cells harboring activating mutations in the PIK3CA gene. This document synthesizes available data on their mechanisms of action, target profiles, and effects on cell viability, alongside standardized protocols for key experimental assays.
The activation of the PI3K/AKT/mTOR signaling pathway is a critical driver in the development and progression of numerous cancers. Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic alterations, making this pathway a prime target for therapeutic intervention. This guide focuses on a comparative evaluation of this compound, a selective PI3K inhibitor, and BKM120, a pan-class I PI3K inhibitor, to inform preclinical research and drug development efforts.
Mechanism of Action and Target Profile
Both this compound and BKM120 function by inhibiting the catalytic activity of PI3K, thereby blocking the downstream signaling cascade that promotes cell growth, proliferation, and survival. However, they exhibit different selectivity profiles for the various PI3K isoforms.
This compound is a potent and selective inhibitor of PI3K, with particularly high affinity for the p110α and p110δ isoforms.[1] Its selectivity for p110α makes it a promising candidate for cancers driven by PIK3CA mutations.
BKM120 (Buparlisib) is a pan-class I PI3K inhibitor, targeting all four isoforms: p110α, p110β, p110γ, and p110δ.[2] This broader activity profile may be advantageous in tumors where multiple PI3K isoforms contribute to oncogenesis.
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of each compound against the class I PI3K isoforms.
| Inhibitor | p110α (IC50, nM) | p110β (IC50, nM) | p110γ (IC50, nM) | p110δ (IC50, nM) |
| This compound | 2 | 142 | 65 | 1 |
| BKM120 | 52 | 166 | 262 | 116 |
Data sourced from Selleck Chemicals product pages.[1][2]
In Vitro Efficacy in PIK3CA Mutant Cell Lines
Direct head-to-head comparative studies of this compound and BKM120 in the same PIK3CA mutant cell lines are limited in the public domain. The following tables present available data on the anti-proliferative effects of each inhibitor in different PIK3CA mutant cancer cell lines. It is important to note that a key study on the efficacy of this compound in small cell lung cancer was retracted due to issues with data integrity, specifically concerning Western blot images.[3][4] Therefore, the available data for this compound should be interpreted with caution.
This compound Efficacy Data
| Cell Line | Cancer Type | PIK3CA Mutation | Reported Effect | Source |
| NCI-H69, NCI-H1048 | Small Cell Lung Cancer | Not specified | Inhibition of cell viability | Selleck Chemicals[1] (Data originally from a retracted publication[5][6][7]) |
| Lu99A | Small Cell Lung Cancer | Not specified | Inhibition of cell viability | Selleck Chemicals[1] (Data originally from a retracted publication[5][6][7]) |
Note on Retracted Data: The primary publication detailing the efficacy of this compound in SCLC cell lines was retracted by the publisher at the request of the study sponsor due to the discovery of duplicated and mislabeled Western blot images, as well as an inability to locate original data.[3][4]
BKM120 (Buparlisib) Efficacy Data
| Cell Line | Cancer Type | PIK3CA Mutation | GI50 (nM) | Source |
| MCF7 | Breast Cancer | E545K | 158 | Maira et al., 2011[8] |
| MDA MB453 | Breast Cancer (TNBC) | H1047R | More sensitive to BKM120 compared to other TNBC subtypes | In vitro effect of PIK3CA/mTOR inhibition in triple-negative breast cancer cell lines[9] |
BKM120 has been shown to preferentially inhibit the proliferation of tumor cells bearing oncogenic mutations in the PIK3CA gene.[10]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and a typical experimental approach for comparing these inhibitors, the following diagrams are provided.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[3][8][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and BKM120 on the viability of PIK3CA mutant cancer cells.
Materials:
-
PIK3CA mutant cancer cell lines
-
Complete cell culture medium
-
This compound and BKM120
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and BKM120 in complete culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective drug concentrations or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from control wells (medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis for PI3K Pathway Inhibition
This protocol provides a general framework for assessing the inhibition of the PI3K pathway by measuring the phosphorylation of AKT.[11]
Objective: To determine the effect of this compound and BKM120 on the phosphorylation of AKT at Serine 473 (p-AKT Ser473) in PIK3CA mutant cancer cells.
Materials:
-
PIK3CA mutant cancer cell lines
-
Complete cell culture medium
-
This compound and BKM120
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-AKT (Ser473), rabbit anti-total AKT, and a loading control (e.g., mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound, BKM120, or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total AKT and the loading control (β-actin).
-
Perform densitometric analysis to quantify the band intensities. Normalize the p-AKT signal to total AKT and the loading control.
-
Conclusion
Both this compound and BKM120 are potent inhibitors of the PI3K pathway with demonstrated activity in the context of PIK3CA mutant cancers. This compound offers greater selectivity for the p110α and p110δ isoforms, which may be advantageous in cancers driven specifically by these isoforms. In contrast, BKM120 provides broader inhibition across all class I PI3K isoforms, which could be beneficial in tumors with more complex PI3K pathway activation.
A significant limitation in directly comparing the efficacy of these two compounds is the lack of head-to-head preclinical studies. Furthermore, the retraction of a key publication on this compound necessitates caution when evaluating its published efficacy data. Future independent studies directly comparing these and other PI3K inhibitors in a panel of well-characterized PIK3CA mutant cell lines are warranted to provide a clearer understanding of their relative potencies and therapeutic potential. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting small cell lung cancer harboring PIK3CA mutation with a selective oral PI3K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Targeting Small Cell Lung Cancer Harboring PIK3CA Mutation with a Selective Oral PI3K Inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
A Preclinical Showdown: PF-4989216 vs. GDC-0941 in Cancer Models
In the landscape of targeted cancer therapy, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway represent a critical area of research and development. Among the numerous compounds targeting this pathway, PF-4989216 and GDC-0941 (Pictilisib) have emerged as potent inhibitors with significant preclinical activity. This guide provides a comparative analysis of these two molecules based on available preclinical data, offering insights for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting a Key Cancer Pathway
Both this compound and GDC-0941 are inhibitors of the PI3K signaling pathway, a cascade crucial for cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in many human cancers, making it an attractive therapeutic target.[1][2] Both molecules act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K.[1][2][3] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical secondary messenger.[1][3] The subsequent reduction in PIP3 levels blocks the activation of downstream effectors, most notably the serine/threonine kinase Akt, leading to the inhibition of tumor cell growth and survival.[1][2]
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro potency and in vivo efficacy of this compound and GDC-0941 based on published preclinical data.
Table 1: In Vitro Potency Against PI3K Isoforms
| Target | This compound IC50 (nM) | GDC-0941 (Pictilisib) IC50 (nM) | This compound Ki (nM) |
| p110α (PI3Kα) | 2[4][5][6] | 3[1][3][7] | 0.6[8][9] |
| p110β (PI3Kβ) | 142[4][5][6] | 33[1][3] | - |
| p110γ (PI3Kγ) | 65[4][5][6] | 75[1][3] | - |
| p110δ (PI3Kδ) | 1[4][5][6] | 3[1][3] | - |
| VPS34 | 110[4][5][6] | - | - |
| mTOR | - | >193-fold vs. p110α[1] | 1440[8][10] |
Table 2: Cellular and In Vivo Activity
| Parameter | This compound | GDC-0941 (Pictilisib) |
| Cellular Activity | ||
| Cell Lines Treated | SCLC cells (NCI-H69, NCI-H1048, Lu99A)[4], Human colon carcinoma S1[8], Human breast carcinoma MCF-7[8] | Medulloblastoma cells (Daoy, MEB-Med-8A, D283 Med)[11], Glioblastoma (U87MG), Prostate (PC3), Breast (MDA-MB-361), Ovarian (A2780)[7], Colorectal (HCT116, DLD1, HT29)[7] |
| Effect | Inhibits cell viability, blocks cell-cycle progression, induces apoptosis in cells with PIK3CA mutations.[4][12] | Reduces cell viability, inhibits proliferation, induces apoptosis, and causes G0/G1 phase cell cycle arrest.[11] |
| In Vivo Models | ||
| Xenograft Models | NCI-H69, NCI-H1048 (SCLC)[4][13], NCI-H1975[10] | MEB-Med-8A (Medulloblastoma)[11], U87MG (Glioblastoma)[7][14], IGROV-1 (Ovarian)[14][15], MDA-MB-361.1 (Breast)[7] |
| Dosing (Oral) | 50, 150, 350 mg/kg, once daily[4][13] | 100 mg/kg, once daily[11]; 25-150 mg/kg/day[3]; 75 mg/kg/day[7] |
| Antitumor Activity | Inhibits PI3K signaling and demonstrates dose-responsive tumor growth inhibition.[4][10] | Suppresses tumor growth, significantly prolongs survival, and inhibits tumor growth by up to 83%-98% in various models.[3][7][11][14] |
Experimental Protocols
In Vitro Kinase Assay
To determine the half-maximal inhibitory concentration (IC50) for each PI3K isoform, a cell-free kinase assay is typically performed. Recombinant human PI3K isoforms (p110α, p110β, p110γ, p110δ) are incubated with a lipid substrate (e.g., PIP2) and ATP in the presence of varying concentrations of the inhibitor (this compound or GDC-0941). The kinase reaction is allowed to proceed for a specified time at a controlled temperature. The amount of product (PIP3) generated is then quantified, often using a luminescence-based assay or through radio-labeling. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay
The effect of the inhibitors on cancer cell viability is commonly assessed using a luminescent cell viability assay, such as the CellTiter-Glo® assay.[4] Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[1] The cells are then treated with a range of concentrations of this compound or GDC-0941, typically in a serial dilution.[4] After a defined incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells.[1][4] This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.[1] The luminescence is measured using a plate reader, and the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) is determined.
In Vivo Tumor Xenograft Studies
To evaluate the in vivo efficacy of the inhibitors, tumor xenograft models are established. Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., SCID or athymic nude mice).[4][11] Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.[13] The inhibitors are typically administered orally at specified doses and schedules.[4][7] Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for pharmacodynamic analysis, such as Western blotting, to assess the inhibition of the PI3K pathway.[16] The antitumor activity is evaluated by comparing the tumor growth in the treated groups to the vehicle-treated control group.[13]
Visualizing the Mechanisms
PI3K Signaling Pathway and Inhibitor Action
Caption: The PI3K signaling pathway and the inhibitory action of this compound and GDC-0941.
Preclinical Evaluation Workflow
Caption: A generalized workflow for the preclinical evaluation of PI3K inhibitors.
Concluding Remarks
Both this compound and GDC-0941 are potent PI3K inhibitors with demonstrated preclinical efficacy in a variety of cancer models. This compound shows high potency, particularly against the p110α and p110δ isoforms of PI3K.[4][5][6] GDC-0941 acts as a pan-class I PI3K inhibitor with robust activity against p110α and p110δ, and more moderate effects on p110β and p110γ.[1][3] The choice between these two inhibitors for preclinical studies will likely depend on the specific research question, the genetic background of the cancer models being used, and whether broad inhibition of class I PI3Ks or more selective targeting is desired. The data presented here, compiled from various preclinical studies, provides a foundation for making such informed decisions in the ongoing effort to develop more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound|1276553-09-3|Active Biopharma Corp [activebiopharma.com]
- 6. This compound | Apoptosis | PI3K | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS:1276553-09-3 | Selective oral PI3K inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. This compound | PI3K inhibitor | CAS 1276553-09-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 11. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting small cell lung cancer harboring PIK3CA mutation with a selective oral PI3K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Unveiling the Selectivity of PF-4989216: A Comparative Kinase Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount to interpreting its biological effects and anticipating potential off-target liabilities. This guide provides a comprehensive comparison of the cross-reactivity profile of PF-4989216, a potent phosphoinositide 3-kinase (PI3K) inhibitor, against its primary targets and other related kinases. This analysis is supported by experimental data and detailed methodologies to facilitate informed decision-making in research and development.
This compound is a novel, orally bioavailable small molecule inhibitor targeting the PI3K pathway, a critical signaling cascade frequently dysregulated in cancer.[1] Its efficacy is intrinsically linked to its potency and selectivity for the intended kinase targets. While exhibiting high affinity for PI3K isoforms, a thorough examination of its activity against a broader panel of kinases is essential for a complete understanding of its pharmacological profile.
Comparative Analysis of Inhibitory Potency
This compound demonstrates potent inhibition of Class I PI3K isoforms, with particularly high affinity for p110α and p110δ.[2][3][4] To contextualize its selectivity, the following table compares the half-maximal inhibitory concentrations (IC50) and inhibitor constant (Ki) values of this compound with other well-characterized PI3K inhibitors.
| Compound | p110α | p110β | p110γ | p110δ | VPS34 | mTOR (Ki) |
| This compound | 2 nM | 142 nM | 65 nM | 1 nM | 110 nM | 1440 nM |
| Buparlisib (BKM120) | 52 nM | 166 nM | 262 nM | 116 nM | - | - |
| Pictilisib (GDC-0941) | 3 nM | 33 nM | 19 nM | 3 nM | - | 83 nM |
| Idelalisib (CAL-101) | >1000 nM | 8.6 nM | >1000 nM | 2.5 nM | - | - |
| ZSTK474 | 18 nM | 380 nM | 220 nM | 110 nM | - | 96 nM |
| Data compiled from multiple sources.[2][3][4] |
Broader Kinase Selectivity Profile
This compound has been reported to exhibit excellent selectivity when screened against a panel of 40 additional kinases.[4][5] In these assessments, it demonstrated no significant inhibition of cytochrome P450 (CYP) enzymes 1A2, 2C9, 2D6, and 3A4, with less than 30% inhibition observed at a concentration of 3 µM.[4] However, the detailed quantitative data from a comprehensive kinome scan, which would delineate its interaction with a wider array of kinases, is not publicly available at this time. Such data would provide a more granular view of its off-target profile.
Experimental Protocols
The determination of kinase inhibitor potency is typically achieved through in vitro biochemical assays. The following is a generalized protocol for a luminescence-based kinase assay, a common method for measuring the inhibitory activity of compounds like this compound.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is inversely proportional to the inhibitory activity of the test compound.
Materials and Reagents:
-
Recombinant human kinase (e.g., PI3K isoforms)
-
Kinase-specific substrate (e.g., phosphatidylinositol-4,5-bisphosphate [PIP2] for PI3K)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
Multi-well assay plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase assay buffer.
-
Enzyme and Substrate Preparation: The recombinant kinase and its specific substrate are diluted to their optimal concentrations in the kinase assay buffer.
-
Reaction Setup: A small volume of the diluted compound or vehicle control (DMSO) is added to the wells of the assay plate.
-
Enzyme Addition: The diluted kinase is added to each well, and the plate is incubated to allow for compound-enzyme interaction.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: The kinase reaction is stopped, and the ADP detection reagent is added according to the manufacturer's protocol. This typically involves a two-step process to first deplete the remaining ATP and then convert the generated ADP into a luminescent signal.
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizing the PI3K Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams were generated using the Graphviz DOT language.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 value of a kinase inhibitor.
References
- 1. This compound | CAS:1276553-09-3 | Selective oral PI3K inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Apoptosis | PI3K | TargetMol [targetmol.com]
- 4. This compound | PI3K inhibitor | CAS 1276553-09-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
Gedatolisib (PF-4989216): A Comparative Analysis of Efficacy in PIK3CA-Mutated versus PTEN-Null Cancers
A guide for researchers and drug development professionals on the efficacy of the dual PI3K/mTOR inhibitor, gedatolisib (B612122) (PF-4989216), in preclinical models of cancer defined by PIK3CA mutations versus PTEN loss. This document synthesizes available data on its mechanism of action, comparative potency, and cytotoxic effects, providing a framework for evaluating its therapeutic potential across different genetic contexts.
Gedatolisib (this compound) is an intravenous, potent, and reversible small-molecule inhibitor that targets all four Class I isoforms of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1/2).[1][2] This dual mechanism of action allows for a comprehensive blockade of the PI3K/AKT/mTOR (PAM) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[3][4][5]
Aberrant PAM pathway activation is often driven by activating mutations in the PIK3CA gene or by the loss of the tumor suppressor phosphatase and tensin homolog (PTEN). While targeted inhibitors against specific nodes of this pathway, such as the PI3Kα-specific inhibitor alpelisib, have shown efficacy, their utility is often confined to tumors with specific mutations (e.g., PIK3CA mutations).[2] Furthermore, single-node inhibition can lead to adaptive resistance through feedback mechanisms, such as the paradoxical activation of PI3K following mTOR inhibition.[1][2]
Gedatolisib's strategy of simultaneously inhibiting both PI3K and mTOR aims to overcome these limitations, potentially offering broader efficacy across tumors with different PAM pathway alterations.[1] Preclinical evidence consistently demonstrates that the anti-tumor activity of gedatolisib is potent and largely independent of the PIK3CA or PTEN mutational status of the cancer cells.[6][7][8][9]
The PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the central roles of PIK3CA and PTEN in the PAM pathway and highlights the dual points of inhibition by gedatolisib. Activating mutations in PIK3CA and loss of function in PTEN both lead to the accumulation of PIP3, resulting in constitutive downstream signaling that promotes cancer cell growth and survival.
Comparative Efficacy Data
Recent studies have systematically compared the efficacy of gedatolisib with single-node inhibitors across a panel of breast and prostate cancer cell lines with defined PIK3CA and PTEN statuses. The data consistently show that gedatolisib maintains high potency and efficacy, irrespective of these genetic alterations, in stark contrast to more targeted agents.
In Vitro Anti-Proliferative Activity
The tables below summarize the growth rate inhibition data (GR₅₀) from breast cancer (BC) and prostate cancer (PC) cell lines treated with gedatolisib and other PAM pathway inhibitors. GR₅₀ represents the concentration of the drug that inhibits the cell growth rate by 50%. A lower GR₅₀ value indicates greater potency.
Table 1: Comparative Potency (GR₅₀, nM) in Breast Cancer Cell Lines
| Cell Line Status | Gedatolisib | Alpelisib (PI3Kα) | Capivasertib (B1684468) (AKT) | Everolimus (mTORC1) |
|---|---|---|---|---|
| PIK3CA/PTEN Altered | 12 | 2783 | 2602 | 2134 |
| PIK3CA/PTEN Wild-Type | 12 | >10000 | >10000 | 25 |
Data derived from in vitro studies on a panel of breast cancer cell lines. "Altered" includes mutations in PIK3CA or loss/mutation of PTEN.[6]
Table 2: Comparative Potency (IC₅₀, nM) in Prostate Cancer Cell Lines
| Cell Line | PTEN Status | Gedatolisib | Capivasertib (AKT) |
|---|---|---|---|
| 22RV1 | Wild-Type | 3.3 | 2000 |
| MDA-PCa-2b | Wild-Type | 1.8 | 2100 |
| DU145 | Wild-Type | 4.8 | 1300 |
| LNCaP | Null | 0.9 | 150 |
| PC3 | Null | 3.3 | 120 |
| C4-2 | Null | 1.0 | 180 |
Data derived from cell viability assays.[10] Note that AKT inhibitors like capivasertib show greater potency (lower IC₅₀) in PTEN-null lines compared to PTEN wild-type lines, while gedatolisib's potency remains high in both contexts.[10]
In Vitro Cytotoxicity
In addition to inhibiting proliferation, gedatolisib induced greater cell death compared to single-node inhibitors. In breast cancer cell lines with altered PIK3CA or PTEN, gedatolisib induced a maximal cell death of 53%, compared to 21% for alpelisib, 14% for capivasertib, and 4% for everolimus.[6] This superior cytotoxic effect was also observed in cell lines with wild-type PIK3CA and PTEN.[6]
In Vivo Tumor Growth Inhibition
The superior efficacy of gedatolisib has been confirmed in patient-derived xenograft (PDX) models.
Table 3: In Vivo Efficacy in a Breast Cancer PDX Model
| Model Status | Inhibitor | Tumor Cell Growth Inhibition (TCGI) |
|---|---|---|
| PIK3CA/PTEN Mutant | Gedatolisib | 85% |
| Alpelisib (PI3Kα) | 55% | |
| Capivasertib (AKT) | 20% (not significant) | |
| Everolimus (mTORC1) | 60% |
Data from a breast cancer PDX model (PDX361836).[6]
These findings are further supported by clinical data from the Phase 3 VIKTORIA-1 trial, where gedatolisib demonstrated a significant improvement in progression-free survival in patients with HR+/HER2- advanced breast cancer, notably in the PIK3CA wild-type cohort—a population where other PI3K inhibitors have not shown benefit.[2][7][11][12]
Experimental Protocols
The data presented were generated using standardized preclinical methodologies to assess drug efficacy.
In Vitro Cell Proliferation and Viability Assays
A common workflow for determining drug sensitivity in cancer cell lines involves seeding cells, treating them with a range of drug concentrations, and measuring viability after a set incubation period.
References
- 1. celcuity.com [celcuity.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. What is Gedatolisib used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessments of prostate cancer cell functions highlight differences between a pan-PI3K/mTOR inhibitor, gedatolisib, and single-node inhibitors of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. celcuity.com [celcuity.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. pharmacytimes.com [pharmacytimes.com]
Validating In Vitro Efficacy of PF-4989216 in Xenograft Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the phosphatidylinositol 3-kinase (PI3K) inhibitor, PF-4989216, with other alternative PI3K inhibitors. It details the validation of in vitro findings in preclinical xenograft models, presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.
This compound is a potent and selective, orally bioavailable small molecule inhibitor of PI3K, with particular activity against the p110α isoform.[1][2][3] Its mechanism of action centers on the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently hyperactivated in various cancers due to mutations in genes such as PIK3CA.[4][5] In vitro studies have demonstrated the efficacy of this compound in cancer cell lines harboring PIK3CA mutations, leading to cell cycle arrest and apoptosis.[1][4] This guide focuses on the crucial step of translating these promising in vitro results into in vivo anti-tumor activity using xenograft models.
Comparative In Vitro Activity of PI3K Inhibitors
The following table summarizes the in vitro potency of this compound against various PI3K isoforms and compares it with other notable PI3K inhibitors.
| Compound | p110α (IC50/Ki) | p110β (IC50) | p110γ (IC50) | p110δ (IC50) | mTOR (Ki) | Key Features |
| This compound | 2 nM (IC50), 0.6 nM (Ki) [1][2][3] | 142 nM [1][2] | 65 nM [1][2] | 1 nM [1][2] | 1440 nM [2][3] | Potent and selective PI3Kα inhibitor. [3] |
| Alpelisib (BYL719) | 5 nM | 1200 nM | 290 nM | 250 nM | - | FDA-approved for PIK3CA-mutated breast cancer.[5] |
| Taselisib (GDC-0032) | 1.1 nM | 21 nM | 3.5 nM | 0.27 nM | 380 nM | Potent pan-class I PI3K inhibitor.[6] |
| Buparlisib (BKM120) | 52 nM | 456 nM | 162 nM | 116 nM | - | Pan-class I PI3K inhibitor. |
| Pictilisib (GDC-0941) | 3 nM | 33 nM | 75 nM | 3 nM | - | Pan-class I PI3K inhibitor. |
In Vivo Validation: Xenograft Model Data
The anti-tumor efficacy of this compound has been demonstrated in multiple small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) xenograft models harboring PIK3CA mutations.
| Cell Line | Cancer Type | Xenograft Model | Treatment | Outcome |
| NCI-H69 | SCLC (PIK3CA mutant) | SCID mice | This compound (350 mg/kg, p.o.) | Inhibition of PI3K signaling and anti-tumor activity.[1] |
| NCI-H1048 | SCLC (PIK3CA mutant) | SCID mice | This compound (350 mg/kg, p.o.) | Inhibition of PI3K signaling and anti-tumor activity.[1] |
| NCI-H1975 | NSCLC (PIK3CA mutant) | - | This compound (25-200 mg/kg, p.o., QD) | Dose-responsive tumor growth inhibition.[2][3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams are provided.
Caption: this compound inhibits PI3K, blocking downstream AKT and mTORC1 signaling.
Caption: Workflow for validating in vitro findings in a xenograft model.
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Culture : Culture SCLC cell lines with known PIK3CA mutations (e.g., NCI-H69, NCI-H1048) in the recommended growth medium at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Seeding : Seed 5,000 cells per well in a 96-well microtiter plate.[1]
-
Compound Addition : After 24 hours, add this compound at varying concentrations (e.g., starting at 10 µM with 3-fold serial dilutions).[1]
-
Incubation : Incubate the plates for 72 hours.[1]
-
Viability Assessment : Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions and measure luminescence using a plate reader.[1]
-
Data Analysis : Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Xenograft Tumor Model
-
Animal Models : Use immunodeficient mice, such as SCID or BALB/c nude mice (female, 4-5 weeks old).[1][7]
-
Cell Implantation : Subcutaneously implant approximately 5 x 10^6 to 10 x 10^6 PIK3CA-mutant cancer cells (e.g., NCI-H69, NCI-H1048) suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.[7]
-
Tumor Growth Monitoring : Monitor tumor growth by measuring the largest and shortest diameters with calipers. Calculate tumor volume using the formula: V = 0.5 * a * b², where 'a' is the largest and 'b' is the shortest diameter.[7]
-
Randomization and Treatment : When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration : Administer this compound orally at the desired dose (e.g., 350 mg/kg) daily. Prepare the drug formulation as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose).[1]
-
Efficacy Evaluation : Measure tumor volumes and mouse body weights 2-3 times per week to assess anti-tumor efficacy and toxicity.
-
Pharmacodynamic Analysis : At the end of the study, collect tumor samples to analyze the modulation of the PI3K signaling pathway (e.g., by Western blot for phosphorylated AKT).
This guide provides a framework for understanding and evaluating the preclinical efficacy of this compound. The presented data and protocols underscore the importance of validating in vitro findings in relevant in vivo models to build a strong case for clinical development. Researchers are encouraged to adapt these protocols to their specific research questions and models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | PI3K inhibitor | CAS 1276553-09-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting small cell lung cancer harboring PIK3CA mutation with a selective oral PI3K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Combination Therapy Landscape for the PI3K Inhibitor PF-4989216: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of targeting the phosphoinositide 3-kinase (PI3K) pathway in oncology is well-established. PF-4989216 is a potent and selective inhibitor of PI3K, with particular activity against the p110α and p110δ isoforms. While preclinical studies have demonstrated its activity as a monotherapy in specific cancer models, its true potential may lie in combination with other anticancer agents to enhance efficacy and overcome resistance. This guide provides a comparative overview of the potential combination strategies for this compound, drawing upon data from other PI3K inhibitors due to the limited specific data for this compound. A pivotal study on this compound by Walls et al. was retracted in 2017, underscoring the need for caution and further independent investigation into this compound.[1][2][3][4][5]
Rationale for Combination Therapy
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6][7][8] Its hyperactivation is a common feature in many cancers, often due to mutations in genes like PIK3CA. While PI3K inhibitors can effectively block this pathway, cancer cells often develop resistance through the activation of alternative signaling pathways. Combining PI3K inhibitors with drugs that target these escape routes or with standard-of-care chemotherapies offers a promising strategy to achieve more durable responses.[6][8][9]
Potential Combination Strategies for this compound
Given that this compound is a PI3K inhibitor, its potential combination partners can be inferred from successful strategies employed with other drugs in its class.
With Chemotherapy
The activation of the PI3K pathway has been implicated in resistance to conventional chemotherapeutic agents.[6][7][10] By inhibiting this pro-survival pathway, this compound could potentially sensitize cancer cells to the cytotoxic effects of chemotherapy.
Supporting Experimental Data (with other PI3K inhibitors):
| Combination | Cancer Type | Key Findings | Reference |
| Buparlisib (pan-PI3K inhibitor) + Paclitaxel (B517696) | Head and Neck Cancer | Demonstrated an overall survival benefit compared to paclitaxel alone in a clinical trial. | [11] |
| GDC-0941 (pan-PI3K inhibitor) + Carboplatin/Paclitaxel | Non-Small Cell Lung Cancer | Showed partial responses in approximately 45% of patients in a Phase Ib trial. | [12] |
| Alpelisib (p110α inhibitor) + Eribulin | Endometrial Cancer (paclitaxel-resistant) | The combination effectively suppressed cellular growth in vitro and in vivo. | [13] |
| BKM120 (pan-PI3K inhibitor) + 5-Fluorouracil | Non-Small Cell Lung Cancer | The combination synergistically reduced viability and induced apoptosis in cancer cells. | [10] |
| PI-103 (dual PI3K/mTOR inhibitor) + Doxorubicin/Cisplatin | Liposarcoma | The combination resulted in a synergistic effect on cell growth inhibition. | [14] |
With Targeted Therapy
Combining PI3K inhibitors with other targeted agents can create a multi-pronged attack on cancer cell signaling networks, potentially leading to synergistic effects and preventing the emergence of resistance.
-
MEK Inhibitors: The PI3K/AKT and RAS/RAF/MEK/ERK pathways are two major signaling cascades that are often co-activated in cancer and can exhibit crosstalk.[6][15] Dual blockade of these pathways is a rational approach to achieve a more profound anti-tumor effect.[6][15]
-
EGFR/HER2 Inhibitors: In cancers driven by receptor tyrosine kinases (RTKs) like EGFR and HER2, PI3K signaling is a key downstream effector. Combination with RTK inhibitors could enhance the blockade of oncogenic signaling.[6]
Supporting Experimental Data (with other PI3K inhibitors):
| Combination | Cancer Type | Key Findings | Reference |
| NVP-BEZ235 (dual PI3K/mTOR inhibitor) + MEK inhibitor | KRAS-mutant Lung Cancer | The combination showed successful synergy in shrinking tumors in preclinical models. | [6] |
| BYL719 (p110α inhibitor) + Gefitinib (EGFR inhibitor) | EGFR-mutant NSCLC | Produced a synergistic effect on cancer cells with acquired resistance to gefitinib. | [16] |
| Alpelisib (p110α inhibitor) + Ribociclib (CDK4/6 inhibitor) | Colorectal Cancer | The combination had a synergistic effect in inhibiting cell proliferation. | [17] |
| BKM120 (pan-PI3K inhibitor) + Trastuzumab (HER2 inhibitor) | HER2+ Breast Cancer | Showed clinical responses in patients who had progressed on trastuzumab-based therapy. | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the combination potential of this compound.
In Vitro Synergy Assessment
Objective: To determine if the combination of this compound and another anticancer agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., PIK3CA-mutant lung or breast cancer cell lines) in appropriate media.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent like DMSO.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the other drug, both alone and in combination, for 48-72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Tumor Growth Inhibition
Objective: To evaluate the efficacy of this compound in combination with another anticancer drug in a preclinical tumor model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, other drug alone, combination).
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage for this compound) and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a maximum allowed size. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the efficacy of the combination.
Visualizing the Rationale and Workflow
PI3K Signaling Pathway and Drug Targets
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting small cell lung cancer harboring PIK3CA mutation with a selective oral PI3K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Cancer Therapy : Preclinical Targeting Small Cell Lung Cancer Harboring PIK 3 CA Mutation with a Selective Oral PI 3 K Inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 4. retractionwatch.com [retractionwatch.com]
- 5. Retraction: Targeting Small Cell Lung Cancer Harboring PIK3CA Mutation with a Selective Oral PI3K Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Targeting PI3K Signaling in Combination Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors | MDPI [mdpi.com]
- 11. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synergistic Effects of Targeted PI3K Signaling Inhibition and Chemotherapy in Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination therapy with potent PI3K and MAPK inhibitors overcomes adaptive kinome resistance to single agents in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Targeting the PI3K/AKT/mTOR pathway in lung cancer: mechanisms and therapeutic targeting [frontiersin.org]
- 17. Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Preclinical Colorectal Cancer Models [mdpi.com]
PF-4989216's selectivity for PI3Kα compared to other isoforms
This guide provides a detailed comparison of the investigational inhibitor PF-4989216, focusing on its selectivity for the p110α isoform of phosphoinositide 3-kinase (PI3K) over other Class I isoforms (p110β, p110δ, p110γ) and the Class III isoform, VPS34. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a potent and orally bioavailable inhibitor of the PI3K pathway.[1][2] The PI3K/AKT/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway, often through mutations in the PIK3CA gene encoding the p110α catalytic subunit, is a common event in various human cancers.[2][5] Consequently, inhibitors targeting specific PI3K isoforms are of significant interest as potential cancer therapeutics.[2][4] this compound has demonstrated inhibitory activity against PI3K downstream signaling, leading to apoptosis and reduced tumor growth in preclinical models of small-cell lung cancer (SCLC) that harbor PIK3CA mutations.[2][6][7]
Isoform Selectivity Profile
The selectivity of a kinase inhibitor is a crucial factor, influencing both its efficacy and potential off-target effects.[8] this compound has been characterized in biochemical assays to determine its inhibitory potency against multiple PI3K isoforms. The data reveals a high degree of selectivity for p110α and p110δ over other isoforms.
Table 1: Biochemical Inhibition of PI3K Isoforms by this compound
| Target Isoform | IC50 (nM) | Ki (nM) | Selectivity Fold (IC50) vs. PI3Kα |
| p110α (PI3Kα) | 2[1][6][7] | 0.6[9] | 1x |
| p110δ | 1[6] | N/A | 0.5x |
| p110γ | 65[1][6][7] | N/A | 32.5x |
| VPS34 | 110[1][6][7] | N/A | 55x |
| p110β | 142[1][6][7] | N/A | 71x |
| mTOR | N/A | 1440[9] | 720x (Ki vs. Ki) |
IC50 (Half-maximal inhibitory concentration) and Ki (Inhibitor constant) values are measures of inhibitor potency. A lower value indicates greater potency. Data is compiled from cell-free biochemical assays.
As shown in the table, this compound is most potent against p110δ and p110α. It demonstrates significant selectivity, being 71-fold more selective for p110α compared to p110β and 32.5-fold more selective compared to p110γ based on IC50 values.[1][6][7] Furthermore, it shows over 700-fold selectivity for PI3Kα against the related kinase mTOR.[9]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and how its selectivity is determined, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for inhibitor profiling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Targeting small cell lung cancer harboring PIK3CA mutation with a selective oral PI3K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound|1276553-09-3|Active Biopharma Corp [activebiopharma.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
A Critical Re-evaluation of PF-4989216: A Comparative Guide to PI3K Inhibitors in Light of Publication Retraction
For Immediate Distribution to the Research Community
This guide provides a comprehensive analysis of the phosphoinositide 3-kinase (PI3K) inhibitor, PF-4989216, in the context of a significant publication retraction that has impacted its preclinical data landscape. The 2014 Clinical Cancer Research article, "Targeting small cell lung cancer harboring PIK3CA mutation with a selective oral PI3K inhibitor this compound," was retracted due to concerns of data integrity, specifically the duplication and misrepresentation of Western blot images.[1][2] This guide is intended for researchers, scientists, and drug development professionals to objectively assess the available, non-retracted data for this compound and compare its performance with alternative PI3K inhibitors.
The Shadow of Retraction: Interpreting the Data With Caution
The retraction of the primary preclinical study on this compound in small cell lung cancer (SCLC) necessitates a critical re-evaluation of its potential.[1] The retracted article claimed that this compound inhibited PI3K signaling and induced apoptosis in SCLC cell lines with PIK3CA mutations, leading to reduced tumor growth in xenograft models.[3][4] While these findings were initially promising, the data's unreliability casts a long shadow over the compound's purported efficacy in this specific cancer type. It is crucial to note that much of the currently available information on this compound from various online sources still references the findings of this retracted paper. Therefore, any data originating from this publication should be disregarded. This guide will focus solely on data from other available sources, which primarily consist of biochemical assays and data from non-SCLC cancer models.
This compound: A Profile from Non-Retracted Data
This compound is a potent, orally bioavailable inhibitor of Class I PI3K isoforms. Available data from non-retracted sources, primarily from chemical suppliers and databases, characterize its biochemical activity.
| Isoform | IC50 / Ki | Source |
| p110α | IC50: 2 nM | Selleck Chemicals |
| p110β | IC50: 142 nM | Selleck Chemicals |
| p110γ | IC50: 65 nM | Selleck Chemicals |
| p110δ | IC50: 1 nM | Selleck Chemicals |
| VPS34 | IC50: 110 nM | Selleck Chemicals |
This profile indicates that this compound is a pan-PI3K inhibitor with high potency against the p110α and p110δ isoforms.
Alternative PI3K Inhibitors: A Comparative Overview
Given the compromised data for this compound in SCLC, it is essential to consider alternative, well-characterized PI3K inhibitors. This guide focuses on three alternatives that have undergone significant preclinical and clinical investigation: Pictilisib (B1683980) (GDC-0941) , Taselisib (B612264) (GDC-0032) , and Alpelisib (B612111) (BYL719) .
Comparative Inhibitory Activity
The following table summarizes the inhibitory profiles of this compound and its alternatives against the Class I PI3K isoforms. It is important to note that direct comparisons of IC50 and Ki values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | p110α (IC50/Ki) | p110β (IC50/Ki) | p110γ (IC50/Ki) | p110δ (IC50/Ki) | Selectivity |
| This compound | 2 nM (IC50) | 142 nM (IC50) | 65 nM (IC50) | 1 nM (IC50) | Pan-PI3K |
| Pictilisib (GDC-0941) | 3 nM (IC50) | 33 nM (IC50) | 75 nM (IC50) | 3 nM (IC50) | Pan-PI3K |
| Taselisib (GDC-0032) | 0.29 nM (Ki) | 9.1 nM (Ki) | 0.97 nM (Ki) | 0.12 nM (Ki) | β-sparing |
| Alpelisib (BYL719) | 5 nM (IC50) | >1 µM (IC50) | >1 µM (IC50) | >1 µM (IC50) | α-selective |
Data compiled from various sources, including Selleck Chemicals and other publications.
In Vitro and In Vivo Data in PIK3CA-Mutant Cancers
A significant challenge in directly comparing these inhibitors to the original claims for this compound is the lack of robust, published data for the alternatives specifically in PIK3CA-mutant SCLC. The majority of available data is in the context of other solid tumors, most notably breast cancer.
Pictilisib (GDC-0941): As a pan-PI3K inhibitor, pictilisib has demonstrated broad activity in various cancer cell lines. However, its clinical development has been hampered by a narrow therapeutic window and modest efficacy.
Taselisib (GDC-0032): This β-sparing PI3K inhibitor showed initial promise in PIK3CA-mutant tumors. However, a Phase II study in squamous cell lung cancer (a type of non-small cell lung cancer) with PIK3CA mutations was closed for futility.[5] Furthermore, a broader Phase I basket study in various PIK3CA-mutant cancers showed limited single-agent activity.[6][7][8]
Alpelisib (BYL719): As a p110α-selective inhibitor, alpelisib has shown the most clinical success among these alternatives. It is FDA-approved in combination with fulvestrant (B1683766) for the treatment of HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[9] While there is extensive data on its efficacy in breast cancer, its activity in PIK3CA-mutant SCLC has not been extensively reported. One study is investigating its use in non-small cell lung cancer (NSCLC) with PIK3CA mutations.[10]
Due to the limited data in a directly comparable SCLC context, the following table presents a general overview of the preclinical and clinical findings for these inhibitors in PIK3CA-mutant cancers.
| Feature | This compound | Pictilisib (GDC-0941) | Taselisib (GDC-0032) | Alpelisib (BYL719) |
| Preclinical Activity in PIK3CA-mutant cells | Data largely from retracted publication. | Broad anti-proliferative activity. | Potent inhibition of PI3K signaling and cell growth. | Potent and selective inhibition of proliferation in PIK3CA-mutant cell lines. |
| In Vivo Efficacy in PIK3CA-mutant xenografts | Data from retracted publication. | Tumor growth inhibition in various models. | Dose-dependent tumor growth inhibition and regressions in breast cancer xenografts.[11] | Significant tumor growth inhibition in breast cancer xenografts. |
| Clinical Status | Not in active clinical development. | Limited clinical development due to toxicity and modest efficacy. | Development largely halted due to limited efficacy.[6] | FDA-approved for PIK3CA-mutant breast cancer. |
| Key Limitation | Retracted pivotal publication. | Narrow therapeutic index. | Lack of significant clinical benefit in lung cancer trials. | Limited data in SCLC. |
Experimental Protocols
To facilitate independent verification and further research, this section provides detailed, generalized protocols for key experiments used to characterize PI3K inhibitors. These protocols are based on standard methodologies found in non-retracted, peer-reviewed literature.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a PI3K inhibitor.
-
Cell Seeding: Seed cancer cells (e.g., NCI-H69, NCI-H1048 for SCLC, or other relevant PIK3CA-mutant lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of the PI3K inhibitor (e.g., 10 mM in DMSO). Perform serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.01 to 10 µM). Include a vehicle-only control (DMSO at the same final concentration as the highest inhibitor dose).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well. Gently pipette to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Phospho-Akt (p-Akt)
This protocol assesses the inhibition of the PI3K signaling pathway by measuring the phosphorylation status of its key downstream effector, Akt.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the PI3K inhibitor for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt as a loading control.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PI3K inhibitor in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in a mixture of medium and Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = (Length x Width²)/2).
-
Drug Formulation and Administration: Formulate the PI3K inhibitor in an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The vehicle for this compound in some studies was 0.5% methylcellulose.[9]
-
Treatment: Administer the inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily, once a week). Monitor the body weight and general health of the mice to assess toxicity.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified maximum size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the extent of tumor growth inhibition.
Visualizing the Landscape: Pathways and Workflows
To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams have been generated using the DOT language for Graphviz.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound and its alternatives.
Caption: A generalized experimental workflow for the preclinical evaluation of PI3K inhibitors.
Conclusion and Recommendations
The retraction of the pivotal preclinical study on this compound significantly undermines the evidence for its efficacy in PIK3CA-mutant SCLC. While non-retracted biochemical data confirms its potency as a pan-PI3K inhibitor, the absence of reliable in vivo data in the relevant cancer context is a major concern.
Researchers interested in targeting the PI3K pathway in PIK3CA-mutant cancers should consider well-validated alternatives. Alpelisib (BYL719), with its FDA approval and robust clinical data in breast cancer, stands out as a viable, albeit α-selective, option for further investigation in other cancer types, including SCLC. However, the limited success of other PI3K inhibitors like pictilisib and taselisib in clinical trials highlights the challenges in translating preclinical efficacy to patient benefit, often due to toxicity and a narrow therapeutic window.
Moving forward, any further investigation of this compound would require a complete and independent replication of the key preclinical findings from the retracted publication. For now, the scientific community is advised to rely on data from thoroughly vetted and validated PI3K inhibitors when designing new studies in this area. This guide serves as a starting point for a more informed and critical approach to research in the field of PI3K-targeted cancer therapy.
References
- 1. Retraction: Targeting Small Cell Lung Cancer Harboring PIK3CA Mutation with a Selective Oral PI3K Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. retractionwatch.com [retractionwatch.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase II Study of Taselisib in PIK3CA-Mutated Solid Tumors Other Than Breast and Squamous Lung Cancer: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. FDA Approves Companion Diagnostic for Three Targeted Therapies for Advanced Ovarian, Breast and Non–Small Cell Lung Cancers - The ASCO Post [ascopost.com]
- 10. Targeting the PI3K/Akt/mTOR pathway in non‐small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of PI3K Inhibition with Chemotherapy in Small Cell Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Small Cell Lung Cancer (SCLC) treatment remains a significant challenge, with high rates of relapse and acquired resistance to standard chemotherapy. While targeted therapies have revolutionized the treatment of many cancers, their application in SCLC has been limited. This guide explores the therapeutic rationale and potential for synergistic effects between PI3K inhibitors, such as PF-4989216, and conventional chemotherapy in SCLC. It also provides a comparative overview of alternative and emerging combination therapies.
A Note on this compound: It is important to note that a key preclinical study investigating this compound as a selective PI3K inhibitor in SCLC models with PIK3CA mutations has been retracted.[1][2] Therefore, the direct evidence supporting the efficacy of this specific agent in SCLC is not currently robust. This guide will proceed by discussing the broader potential of PI3K inhibition in SCLC, a concept that warrants further investigation with other agents.
The Rationale for Combining PI3K Inhibitors with Chemotherapy in SCLC
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3][4] Its constitutive activation, often through mutations in the PIK3CA gene, is a known oncogenic driver in various cancers.[3][5] In SCLC, while the incidence of PIK3CA mutations is relatively low, the PI3K/AKT/mTOR pathway is frequently dysregulated.[3][4]
The standard of care for SCLC typically involves a platinum-based chemotherapy regimen, most commonly cisplatin (B142131) or carboplatin (B1684641) combined with etoposide.[6][7][8] While initially effective for many patients, resistance often develops.[8] The combination of PI3K inhibitors with these cytotoxic agents is hypothesized to have a synergistic effect through a dual-pronged attack: chemotherapy induces DNA damage, while PI3K inhibition hampers the cancer cells' ability to repair this damage and survive, potentially leading to enhanced apoptosis.
Experimental Data from Related Fields
While direct evidence for the synergy of this compound and chemotherapy in SCLC is lacking, studies in other cancers, particularly non-small cell lung cancer (NSCLC), provide a strong rationale for this combination. For instance, the inhibition of the PI3K/Akt pathway has been shown to reverse cisplatin resistance in human lung cancer cells.[9] Furthermore, studies with dual PI3K/mTOR inhibitors have demonstrated synergistic antitumor effects when combined with cisplatin in drug-resistant NSCLC cells.[10] These findings suggest that a similar approach could be beneficial in the context of SCLC.
Comparative Analysis of Therapeutic Strategies
To provide a comprehensive overview, the following table compares the hypothesized synergistic effects of PI3K inhibitors with chemotherapy against established and emerging combination therapies for SCLC.
| Therapeutic Strategy | Mechanism of Action | Potential for Synergy | Supporting Evidence |
| PI3K Inhibitor + Chemotherapy | PI3K inhibition of cell survival pathways; Chemotherapy-induced DNA damage. | High (Hypothesized) | Rationale from NSCLC studies showing reversal of chemoresistance.[9][10] |
| Immune Checkpoint Inhibitor + Chemotherapy | Chemotherapy enhances tumor antigen presentation; ICI reinvigorates anti-tumor T-cell response. | Proven | Improved overall survival in extensive-stage SCLC (e.g., atezolizumab/durvalumab + platinum-etoposide).[11][12] |
| PARP Inhibitor + Chemotherapy | Chemotherapy induces single-strand DNA breaks; PARP inhibition prevents their repair, leading to cell death. | Investigational | Promising preclinical data; clinical trials are ongoing to determine efficacy. |
| Anti-angiogenic Agent + Chemotherapy | Inhibition of tumor blood vessel formation; Chemotherapy targets cancer cells. | Limited in SCLC | Modest benefits observed in some studies, but not established as a standard of care. |
| Targeted Therapy (e.g., DLL3-targeted) + Chemotherapy | Targeted delivery of a cytotoxic agent to DLL3-expressing SCLC cells; Chemotherapy provides broader anti-tumor activity. | Investigational | Emerging therapies are being explored in clinical trials. |
Experimental Protocols
Should researchers wish to investigate the synergistic effects of a PI3K inhibitor with chemotherapy in SCLC, a general experimental workflow could be as follows:
-
Cell Viability Assays:
-
Culture SCLC cell lines (ideally with and without PIK3CA mutations).
-
Treat cells with a range of concentrations of the PI3K inhibitor, a chemotherapeutic agent (e.g., cisplatin or etoposide), and the combination of both.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using an MTS or similar assay.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
-
Apoptosis Assays:
-
Treat SCLC cells with the individual agents and the combination at synergistic concentrations determined from the viability assays.
-
After 24-48 hours, stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry to quantify the percentage of apoptotic cells.
-
Perform Western blotting for apoptosis markers such as cleaved PARP and cleaved Caspase-3.
-
-
In Vivo Xenograft Studies:
-
Implant SCLC cells subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize mice into treatment groups: vehicle control, PI3K inhibitor alone, chemotherapy alone, and the combination.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for immunohistochemical analysis of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
-
Signaling Pathways and Experimental Workflow
PI3K Signaling Pathway in SCLC
Caption: PI3K signaling pathway and points of intervention.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing synergistic effects.
Conclusion
The combination of PI3K inhibitors with standard chemotherapy represents a rational, albeit clinically unproven, strategy for overcoming therapeutic resistance in SCLC. While the retraction of the primary preclinical study on this compound necessitates caution, the underlying biological rationale for targeting the PI3K pathway in combination with DNA-damaging agents remains compelling. Further investigation with other selective PI3K inhibitors is warranted to validate this approach. In the meantime, the combination of immunotherapy with chemotherapy has set a new standard of care, and numerous other combination strategies are under active investigation, offering hope for improved outcomes for patients with this aggressive disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Retraction: Targeting Small Cell Lung Cancer Harboring PIK3CA Mutation with a Selective Oral PI3K Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIK3CA Mutations in Resected Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Priority of the PI3K/AKT/mTOR Pathway in Small Cell Lung Cancers as Revealed by a Comprehensive Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. droracle.ai [droracle.ai]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Current standards of care in small-cell and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversal of cisplatin resistance by inhibiting PI3K/Akt signal pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic antitumor effect of dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with cisplatin on drug-resistant non-small cell lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatments for Small Cell Lung Cancer: What's new | LCFA [lcfamerica.org]
- 12. Combination therapy: Future directions of immunotherapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PF-4989216: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of the investigational PI3K inhibitor, PF-4989216, are critical for maintaining laboratory safety and environmental protection. This document provides a comprehensive overview of the recommended disposal procedures, drawing from safety data sheets and general principles of pharmaceutical waste management. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks and ensure compliance with regulatory standards.
Summary of Key Chemical and Safety Data
Proper handling and disposal of any chemical substance begin with a thorough understanding of its properties and associated hazards. The following table summarizes essential quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₃FN₆OS | --INVALID-LINK-- |
| Molecular Weight | 380.4 g/mol | --INVALID-LINK-- |
| Solubility in DMSO | ≥ 25 mg/mL | --INVALID-LINK-- |
| Solubility in Ethanol | ~1 mg/mL | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
| Stability | ≥ 4 years (solid) | --INVALID-LINK-- |
Experimental Protocols: Disposal Procedures
The disposal of this compound, as with any investigational compound, must be conducted in accordance with all applicable federal, state, and local regulations. The following step-by-step guide provides a framework for its proper disposal.
1. Waste Identification and Segregation:
-
Unused or Expired Compound: Pure, unused, or expired this compound should be treated as chemical waste. It should not be mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as personal protective equipment (PPE), pipette tips, vials, and bench paper, should be considered contaminated and segregated as solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container. Avoid drain disposal.
2. Waste Collection and Storage:
-
Use designated, leak-proof, and clearly labeled containers for collecting this compound waste.
-
Label containers with "Hazardous Waste," the chemical name ("this compound"), and the primary hazards (e.g., "Toxic," "Chemical Waste").
-
Store waste containers in a designated, secure area, away from incompatible materials.
3. Disposal Method:
-
Consult the Safety Data Sheet (SDS): The primary source of disposal information is the manufacturer's SDS. Always review the "Disposal Considerations" section of the most current SDS for specific instructions.
-
Contact your EHS Office: Your institution's Environmental Health and Safety office is the definitive authority on waste disposal procedures. They will provide guidance on the specific requirements for your location and arrange for pickup by a licensed hazardous waste contractor.
-
Incineration: As a general practice for many pharmaceutical compounds, high-temperature incineration by a licensed hazardous waste facility is the preferred method of disposal to ensure complete destruction of the active molecule.[1]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads).
-
Thoroughly clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as contaminated waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for PF-4989216
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling PF-4989216. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Essential Safety Information
Proper handling of this compound is critical to minimize exposure and ensure laboratory safety. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Storage Temperature | -20°C | Cayman Chemical SDS |
| Stability | ≥ 4 years (at -20°C) | Cayman Chemical Product Information[1] |
| Solubility in DMSO | ~76 mg/mL | Selleck Chemicals Product Information[2] |
| Solubility in Ethanol | ~1 mg/mL | Cayman Chemical Product Information |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound.
-
Respiratory Protection: A NIOSH-approved respirator is essential to prevent inhalation of the compound, especially when handling the powdered form.
-
Hand Protection: Use compatible, chemical-resistant gloves. It is advisable to double-glove to provide an extra layer of protection.
-
Eye Protection: Safety glasses with side shields or goggles are required to protect the eyes from splashes or airborne particles.
-
Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.
Operational Plan for Handling this compound
Adherence to a strict operational plan will ensure the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container at -20°C in a designated and clearly labeled area.[1][3]
2. Preparation of Solutions:
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Before weighing, ensure all necessary PPE is correctly donned.
-
Use a dedicated set of spatulas and weighing papers for this compound to prevent cross-contamination.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing. This compound is soluble in DMSO at approximately 76 mg/mL.[2]
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When performing experiments, ensure adequate ventilation.
-
Avoid prolonged or repeated exposure.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound, including weighing papers, pipette tips, and gloves, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
2. Disposal Procedure:
-
Dispose of all waste containing this compound in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
